(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJDEHQWXAPGBG-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456560 | |
| Record name | tert-Butyl [(3R)-2-oxooxetan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126330-77-6 | |
| Record name | tert-Butyl [(3R)-2-oxooxetan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
CAS Number: 126330-77-6
Synonyms: Boc-D-Serine-β-lactone, N-(tert-Butoxycarbonyl)-D-serine β-lactone
This technical guide provides comprehensive information on (R)-tert-butyl (2-oxooxetan-3-yl)carbamate, a valuable chiral building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in medicinal chemistry, including its role as a potential enzyme inhibitor.
Chemical and Physical Properties
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate is a white to off-white solid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₄ | PubChem[1] |
| Molecular Weight | 187.19 g/mol | PubChem[1] |
| Appearance | White to Almost white powder/crystalline | TCI Chemicals |
| Melting Point | 119.5–120.5 °C (for the (S)-enantiomer) | Organic Syntheses[2] |
| Optical Rotation [α]²⁴D | +25.0 to +29.0 deg (c=1, acetonitrile) (for the (R)-enantiomer) | TCI Chemicals |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Purification
The synthesis of (R)-tert-butyl (2-oxooxetan-3-yl)carbamate is typically achieved through the cyclization of N-Boc-D-serine. The following experimental protocol is adapted from a well-established procedure for the enantiomeric (S)-form and can be applied to the synthesis of the (R)-enantiomer by starting with N-Boc-D-serine.
Experimental Protocol: Synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
This protocol details the preparation of the title compound from N-Boc-D-serine via a Mitsunobu-type cyclization.
Materials:
-
N-Boc-D-serine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: A solution of N-Boc-D-serine (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Mitsunobu Reaction: To the cooled and stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over a period of 30 minutes, ensuring the internal temperature remains below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The solvent (THF) is removed under reduced pressure. The resulting residue is then redissolved in ethyl acetate.
-
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, starting with a mixture of hexane and ethyl acetate (e.g., 9:1), can be used to isolate the desired β-lactone. The fractions containing the product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated to yield (R)-tert-butyl (2-oxooxetan-3-yl)carbamate as a white solid.
Yield: Typical yields for this reaction range from 70% to 85%.
References
Physical and chemical properties of Boc-D-Serine-beta-lactone
An In-depth Technical Guide to the Physical and Chemical Properties of Boc-D-Serine-beta-lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-D-Serine-beta-lactone, a chiral building block derived from the non-proteinogenic D-serine, is a compound of significant interest in medicinal chemistry and drug development. Its structure is characterized by a tert-butoxycarbonyl (Boc) protected amine and a highly strained four-membered β-lactone ring. This strained ring system renders the molecule a potent electrophile, enabling it to act as an effective and often irreversible inhibitor of serine hydrolases and as a versatile intermediate for the synthesis of complex peptides and small molecule therapeutics. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its mechanism of action and applications.
Physical and Chemical Properties
The physicochemical properties of Boc-D-Serine-beta-lactone are critical for its handling, storage, and application in synthetic protocols. While specific data for the D-enantiomer is sparse, the properties are largely mirrored by its more commonly cited L-enantiomer, with the key difference being the sign of its optical rotation.
| Property | Data | Source(s) |
| IUPAC Name | tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate | |
| Synonyms | (R)-α-Boc-amino-β-propiolactone, N-Boc-D-serine β-Lactone, (R)-3-(tert-Butoxycarbonylamino)-2-oxetanone | [1] |
| CAS Number | 126330-77-6 (D-enantiomer) 98541-64-1 (L-enantiomer) | [1][2] |
| Molecular Formula | C₈H₁₃NO₄ | [2][3] |
| Molecular Weight | 187.19 g/mol | [2][3] |
| Appearance | White or off-white powder/crystal | [2] |
| Melting Point | 120 - 124 °C (for L-enantiomer). The melting point for the D-enantiomer is expected to be identical. | [2] |
| Boiling Point | 318 - 320 °C (for L-enantiomer) | [2] |
| Optical Rotation | [α]D20 = -26 ± 2° (c=1 in ACN) for the L-enantiomer. The D-enantiomer is expected to have an equal and opposite rotation (+26 ± 2°). | [2] |
| Solubility | The precursor, Boc-D-Serine, is moderately soluble in polar aprotic solvents like dimethylformamide (DMF) and methanol, and sparingly soluble in nonpolar media.[4] | [4] |
| Stability & Storage | Stable for months at 4°C in dry form.[2] Sensitive to basic and strongly acidic conditions, which can rapidly hydrolyze the β-lactone ring. Store at 2-8°C or below, sealed and protected from moisture.[5] | [2][5] |
Experimental Protocols
Synthesis of Boc-D-Serine-beta-lactone
The synthesis is a two-step process involving the protection of D-serine followed by an intramolecular cyclization.
Step 1: Synthesis of N-Boc-D-Serine (Precursor)
This procedure outlines the protection of the amine group of D-serine using di-tert-butyl dicarbonate (Boc₂O).
-
Materials: D-serine, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH), water, ethyl acetate, 1N potassium bisulfate.
-
Protocol:
-
Prepare an aqueous solution of sodium hydroxide (e.g., 1.1 equivalents in water).[6]
-
Cool the NaOH solution to 5-10 °C in an ice bath.[6]
-
Sequentially add D-serine (1.0 equivalent) and Boc₂O (1.2 equivalents) to the cooled solution while maintaining the temperature below 10 °C.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 16-20 hours.[6]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Once complete, cool the mixture in an ice-water bath and acidify to pH 2-3 by the slow addition of 1N potassium bisulfate.[7]
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-Serine, typically as a white solid or sticky foam.[7] The product can often be used in the next step without further purification.
-
Step 2: Synthesis of Boc-D-Serine-beta-lactone via Mitsunobu Cyclization
This reaction facilitates the intramolecular cyclization of N-Boc-D-serine to form the strained β-lactone ring.[8]
-
Materials: N-Boc-D-serine, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).
-
Protocol:
-
Dissolve N-Boc-D-serine (1.0 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DEAD or DIAD (1.1 equivalents) dropwise to the cooled solution. The reaction is often characterized by a color change.
-
Allow the reaction to stir at low temperature for a set period (e.g., 1-2 hours) and then warm slowly to 0°C or room temperature.
-
Monitor the reaction by TLC. The β-lactone product can be identified by staining with bromocresol green, where it often appears as a distinctive yellow spot.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate the pure Boc-D-Serine-beta-lactone.
-
Analytical Characterization
-
Thin Layer Chromatography (TLC): A crucial tool for monitoring the reaction. Using a mobile phase of ethyl acetate/hexanes, the lactone can be visualized with standard stains or, more specifically, with bromocresol green, which is useful for identifying the intact lactone ring.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, which is typically ≥97%.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the formation of the β-lactone ring.
-
Infrared (IR) Spectroscopy: The carbonyl stretch of the β-lactone ring appears at a characteristic high frequency (typically >1800 cm⁻¹) due to ring strain, providing clear evidence of its formation.
Chemical Reactivity and Stability
The primary driver of Boc-D-Serine-beta-lactone's reactivity is the high ring strain of the four-membered lactone. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, leading to ring-opening.
-
Nucleophilic Ring-Opening: The molecule readily reacts with a wide range of nucleophiles (amines, alcohols, thiols, water) to form D-serine derivatives. This reactivity is the basis for its use as a building block in synthesis.
-
Hydrolysis: The lactone is unstable in both strongly acidic and basic aqueous solutions.[8] Alkaline hydrolysis typically occurs via attack at the carbonyl carbon (acyl-oxygen cleavage), regenerating the N-Boc-D-serine.[8] Acid-catalyzed hydrolysis can proceed via attack at the β-carbon (alkyl-oxygen cleavage).[8]
-
Thermal Stability: While stable at recommended storage temperatures, elevated temperatures can lead to decomposition or polymerization.
Biological Activity and Applications
The unique chemical properties of Boc-D-Serine-beta-lactone make it a valuable tool in drug discovery and chemical biology.
-
Serine Hydrolase Inhibition: β-lactones are a known class of irreversible inhibitors for serine proteases and other serine hydrolases.[9] The active site serine residue of the enzyme acts as a nucleophile, attacking the electrophilic carbonyl of the β-lactone. This opens the ring and forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[10][11] This mechanism makes Boc-D-Serine-beta-lactone a valuable scaffold for developing targeted inhibitors for this large enzyme family, which is implicated in numerous diseases.[9][12]
-
Chiral Building Block in Drug Synthesis: As a derivative of the unnatural D-amino acid, it serves as a key intermediate in the synthesis of stereospecific pharmaceuticals.[13] Its protected functional groups allow for controlled, sequential reactions to build complex molecular architectures. A notable application is in the synthesis of antiepileptic drugs like Lacosamide.[13]
-
Peptide Synthesis: The compound is used to introduce modified serine residues or other non-standard amino acids into peptides.[2][4] The lactone can be opened with a specific nucleophile, and the resulting modified amino acid can then be incorporated into a peptide chain using standard solid-phase peptide synthesis (SPPS) techniques.
Mandatory Visualizations
Caption: Synthetic workflow for Boc-D-Serine-beta-lactone production.
Caption: Irreversible inhibition of a serine protease by β-lactone.
References
- 1. parchem.com [parchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. Boc-L-serine-b-lactone | 98541-64-1 | FB31428 | Biosynth [biosynth.com]
- 6. Boc-D-Serine | 6368-20-3 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]
- 10. Cleavage of beta-lactone ring by serine protease. Mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
Structure and stereochemistry of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, a key chiral building block in organic synthesis. This document consolidates essential data, detailed experimental protocols, and visual representations to support research and development activities.
Chemical Structure and Properties
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-Serine-beta-lactone, is a carbamate-protected derivative of a β-lactone. The presence of a strained four-membered oxetanone ring makes it a valuable intermediate for the synthesis of various β-substituted α-amino acids through nucleophilic ring-opening reactions. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled reactivity.
Stereochemistry: The designation "(R)" indicates the absolute configuration at the chiral center (C3 of the oxetanone ring), which is crucial for its application in asymmetric synthesis.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate. Data for the enantiomer, (S)-tert-Butyl (2-oxooxetan-3-yl)carbamate, is used for spectroscopic information as they are identical, with the exception of the sign of optical rotation.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate | [1] |
| Synonyms | Boc-D-Serine-beta-lactone, N-(tert-Butoxycarbonyl)-D-serine β-lactone | [1] |
| CAS Number | 126330-77-6 | [1] |
| Molecular Formula | C₈H₁₃NO₄ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 119.5–120.5 °C (for L-enantiomer) | |
| Optical Rotation | [α]²⁴D +26.2° (c 1, CH₃CN) (inferred from L-enantiomer) |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | (360 MHz, CD₂Cl₂) δ: 1.45 (s, 9H, -C(CH₃)₃), 4.4-4.45 (m, 2H, -CH₂-O-), 4.85-4.95 (m, 1H, -CH-N-), 5.5 (br s, 1H, -NH) | |
| Infrared (IR) | cm⁻¹: 3358, 1836, 1678, 1533, 1290, 1104 | |
| Mass Spectrometry (MS) | Exact Mass: 187.08445790 Da (Calculated) | [1] |
Synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
The synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate is typically achieved through the cyclization of N-Boc-D-serine. A common and effective method is the Mitsunobu reaction, which allows for the intramolecular dehydration and ring closure under mild conditions.
Experimental Protocol: Mitsunobu Cyclization of N-Boc-D-serine
This protocol is adapted from the synthesis of the L-enantiomer.
Materials:
-
N-Boc-D-serine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-Boc-D-serine (1 equivalent) and triphenylphosphine (1.1 equivalents) dissolved in anhydrous THF.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of Azodicarboxylate: A solution of DEAD or DIAD (1.1 equivalents) in anhydrous THF is added dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Work-up: The solvent is removed under reduced pressure. The resulting residue is then taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.
Visualizations
Chemical Structure
Caption: 2D structure of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.
Synthesis Workflow
Caption: Workflow for the synthesis via Mitsunobu reaction.
Applications in Drug Development
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate is a versatile intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals. Its utility stems from the electrophilic nature of the β-lactone ring, which is susceptible to ring-opening by a wide range of nucleophiles. This reactivity allows for the stereospecific introduction of various functional groups at the β-position of the original D-serine backbone, leading to the synthesis of non-proteinogenic amino acids, peptide mimics, and other chiral molecules with potential biological activity.
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety protocols.
References
A Comprehensive Technical Guide to tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate, a valuable chiral building block in synthetic organic chemistry and drug discovery. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and discusses its applications as a reactive intermediate.
Compound Identification and Properties
tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate, also known by its synonyms (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate and Boc-D-Serine-beta-Lactone, is a carbamate-protected derivative of a β-lactone derived from D-serine.[1] The presence of the strained four-membered oxetanone ring makes it a highly reactive electrophile, particularly susceptible to ring-opening reactions by various nucleophiles.[2] This reactivity is key to its utility in the synthesis of β-substituted α-amino acids.[2]
Chemical and Physical Data
The following table summarizes the key chemical and physical properties of tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate | PubChem[1] |
| Synonyms | (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, Boc-D-Serine-beta-Lactone, N-(tert-Butoxycarbonyl)-D-serine beta-Lactone | PubChem[1] |
| CAS Number | 126330-77-6 | PubChem[1] |
| Molecular Formula | C₈H₁₃NO₄ | PubChem[1] |
| Molecular Weight | 187.19 g/mol | PubChem[1] |
| Appearance | White solid (based on related compounds) | N/A |
| Melting Point | 119.5–120.5 °C (for the L-enantiomer) | Organic Syntheses[3] |
| Optical Rotation [α]D²⁵ | -26.2° (c = 1, MeCN) (for the L-enantiomer) | ResearchGate[4] |
| Solubility | Soluble in most organic solvents | ResearchGate[4] |
Spectroscopic Data (for the L-enantiomer, N-(tert-Butoxycarbonyl)-L-serine β-lactone)
The following data provides expected spectral characteristics for the compound.
| Spectroscopy | Data | Source |
| IR (cm⁻¹) | 3358, 1836, 1678, 1533, 1290, 1104 | Organic Syntheses[3] |
| ¹H NMR (360 MHz, CD₂Cl₂) | δ: 1.45 (s, 9 H, -C(CH₃)₃), 4.4–4.45 (m, 2H), 4.85-4.9 (m, 1H), 5.4 (br s, 1H, NH) | Organic Syntheses[3] |
Synthesis of tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate
The synthesis of tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate is typically achieved through an intramolecular cyclization of N-Boc-D-serine. The most common and effective method is the Mitsunobu reaction, which proceeds via activation of the hydroxyl group followed by an intramolecular Sₙ2 reaction by the carboxylate.[4] This cyclization occurs with inversion of configuration at the β-carbon (C-3 of serine).[4]
Experimental Protocol: Mitsunobu Cyclization of N-Boc-D-Serine
This protocol is adapted from the well-established procedure for the synthesis of the L-enantiomer.[3]
Materials:
-
N-Boc-D-serine
-
Triphenylphosphine (Ph₃P)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for flash chromatography
Procedure:
-
A solution of N-Boc-D-serine (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of DEAD or DIAD (1.1 equivalents) in anhydrous THF is added dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.
-
The solvent is removed under reduced pressure (in vacuo).
-
The crude residue is purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent (e.g., starting with 15:85 ethyl acetate/hexane and gradually increasing the polarity).
-
Fractions containing the desired product are combined and the solvent is evaporated to yield tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate as a white solid.
Synthesis Workflow
Caption: Synthetic workflow for tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate.
Biological Activity and Applications
Currently, there is limited information on the direct biological activity or signaling pathway involvement of tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate itself. Its primary significance in the scientific community lies in its role as a versatile synthetic intermediate.[5]
The high reactivity of the β-lactone ring allows for regioselective ring-opening by a wide range of nucleophiles at the β-carbon, leading to the formation of various β-substituted D-alanine derivatives. This makes it a valuable building block in medicinal chemistry and drug development for the synthesis of modified peptides and other bioactive molecules.[5]
Key Applications in Synthesis
-
Synthesis of β-Substituted Amino Acids: The ring-opening of the β-lactone with nucleophiles such as azides, thiols, or amines provides a straightforward route to D-alanine derivatives with various β-substituents.[2]
-
Peptide Synthesis: This compound can be used to incorporate non-natural amino acids into peptide chains, which can enhance the stability, bioactivity, and pharmacokinetic properties of therapeutic peptides.[5]
-
Drug Development: As a chiral precursor, it is utilized in the synthesis of complex molecular architectures for the development of novel pharmaceuticals.[5]
General Reaction Pathway
Caption: General reaction pathway for the utility of the title compound.
Conclusion
tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate is a valuable and highly reactive chiral intermediate for organic synthesis. Its preparation via the Mitsunobu cyclization of N-Boc-D-serine is a well-established and efficient process. While direct biological activity data is scarce, its utility in the synthesis of modified amino acids and peptides underscores its importance for researchers in drug discovery and medicinal chemistry. This guide provides the essential technical information for the synthesis and application of this important chemical entity.
References
- 1. (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate | C8H13NO4 | CID 11137856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl N-[(S)-3-isobutyl-2-oxooxetan-3-yl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
In-Depth Technical Guide: (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, provides experimental protocols for its synthesis, and elucidates its mechanism of action as a covalent enzyme inhibitor.
Core Compound Data
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-Serine-beta-lactone, is a protected amino acid derivative featuring a strained four-membered β-lactone ring. This structural motif imparts unique chemical reactivity, making it a valuable tool in the synthesis of complex molecules and a potent inhibitor of certain enzyme classes.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₄ | --INVALID-LINK--[1] |
| Molecular Weight | 187.19 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate | --INVALID-LINK--[1] |
| CAS Number | 126330-77-6 | --INVALID-LINK--[1] |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1COC1=O | --INVALID-LINK--[1] |
Experimental Protocols
The synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate and its enantiomer is typically achieved through the cyclization of the corresponding N-Boc-protected serine derivative. The following protocols are adapted from established literature procedures for similar compounds and can be optimized for the specific synthesis of the (R)-enantiomer.
Protocol 1: Mitsunobu Cyclization of N-Boc-D-Serine
This protocol describes the intramolecular cyclization of N-Boc-D-serine to form the corresponding β-lactone under Mitsunobu conditions.
Materials:
-
N-Boc-D-serine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-D-serine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: To the stirred solution, add DEAD or DIAD (1.5 eq) dropwise. The reaction mixture may turn from colorless to a pale yellow.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.
Protocol 2: Analytical Characterization
The synthesized product can be characterized using standard analytical techniques.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected proton signals include those for the tert-butyl group, the methine and methylene protons of the oxetane ring, and the carbamate NH proton.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the compound.
-
Optical Rotation: The specific rotation of the enantiomerically pure product should be measured to confirm its stereochemistry.
Mechanism of Action: Serine Protease Inhibition
β-Lactones, such as (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, are known to be effective covalent inhibitors of serine proteases. The high ring strain of the four-membered oxetanone ring makes it susceptible to nucleophilic attack by the active site serine residue of these enzymes.
The inhibition mechanism proceeds via a covalent modification of the enzyme's active site. The catalytic serine's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the β-lactone. This attack leads to the opening of the lactone ring and the formation of a stable acyl-enzyme intermediate. This covalent modification effectively inactivates the enzyme by blocking its ability to bind and cleave its natural substrates. This mechanism is a key area of interest in the development of targeted therapeutics for diseases where serine protease activity is dysregulated.
Caption: Covalent inhibition of a serine protease by (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.
Applications in Drug Development
The unique reactivity of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate makes it a valuable precursor in the synthesis of various biologically active molecules. Its ability to act as a covalent inhibitor has led to its exploration in the development of targeted therapies. Carbamates, in general, are a recognized class of reactive groups for serine hydrolase inhibition, and β-lactones represent a specific, potent chemotype within this class.[2] The enantiomerically pure nature of this compound is crucial for designing stereospecific interactions with enzyme active sites, a fundamental principle in modern drug design. Its applications extend to being a building block for more complex molecules, where the protected amine can be deprotected for further chemical elaboration.
References
Commercial Sourcing and Synthetic Application of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-Serine-beta-lactone, is a chiral building block of significant interest in medicinal chemistry and drug development. Its strained four-membered oxetanone ring makes it a versatile intermediate for the synthesis of complex molecules, most notably as a key starting material for the production of Nirmatrelvir, the active pharmaceutical ingredient in the antiviral medication Paxlovid. This guide provides an in-depth overview of commercial suppliers for this compound and details a key experimental protocol for its application in pharmaceutical synthesis.
Commercial Supplier Analysis
A variety of chemical suppliers offer (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (CAS No. 126330-77-6). The available purities and quantities vary, and pricing is typically available upon request for larger quantities. Below is a summary of offerings from several key suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| ChemShuttle | (R)-tert-butyl (2-oxooxetan-3-yl)carbamate | 126330-77-6 | 95% | 5 g | $3000.00 |
| 10 g | $450.00 | ||||
| Parchem | Boc-D-Serine-beta-Lactone | 126330-77-6 | Inquiry | Inquiry | Inquiry |
| TCI Chemicals | N-(tert-Butoxycarbonyl)-D-serine β-Lactone | 126330-77-6 | >98.0% | Inquiry | Inquiry |
| Sigma-Aldrich | Boc-D-Serine-beta-Lactone | 126330-77-6 | Inquiry | Inquiry | Inquiry |
| Carbosynth | (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate | 126330-77-6 | Inquiry | Inquiry | Inquiry |
Synthetic Application in Pharmaceutical Manufacturing
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate is a critical starting material in the synthesis of Nirmatrelvir (PF-07321332). The oxetanone ring undergoes nucleophilic ring-opening, which is a key step in constructing the core structure of the antiviral drug.
Signaling Pathway: Synthesis of a Nirmatrelvir Intermediate
The following diagram illustrates the initial step in the synthesis of a key intermediate for Nirmatrelvir, where the Boc-protected D-serine β-lactone is reacted with a protected L-glutamic acid derivative.
Caption: Key reaction step in Nirmatrelvir synthesis.
Experimental Protocols
The following is a representative experimental protocol for the nucleophilic ring-opening of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, as adapted from the process chemistry literature for the synthesis of Nirmatrelvir intermediates.
Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid
Materials:
-
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (Boc-D-Serine-beta-lactone)
-
(S)-3-(Aminomethyl)pyrrolidin-2-one
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of (S)-3-(aminomethyl)pyrrolidin-2-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (1.1 equivalents).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by column chromatography on silica gel to yield the desired ring-opened product.
Experimental Workflow
The general workflow for procuring and utilizing this key starting material in a research and development setting is outlined below.
Caption: Workflow for sourcing and using the β-lactone.
This technical guide provides a starting point for researchers and drug development professionals working with (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate. For bulk quantities and cGMP-grade material, it is recommended to contact the suppliers directly to discuss specific requirements and obtain detailed certificates of analysis. The provided experimental protocol is a general representation and may require optimization based on specific laboratory conditions and the nature of the nucleophile used.
An In-depth Technical Guide to N-Boc-β-Lactones in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl (Boc)-protected β-lactones are highly versatile four-membered ring structures that have emerged as powerful intermediates in modern organic synthesis. Their inherent ring strain makes them susceptible to nucleophilic attack, providing a regio- and stereocontrolled entry into a diverse array of valuable chiral building blocks, most notably α- and β-amino acids. The Boc protecting group offers stability under a range of reaction conditions and is readily cleaved under mild acidic conditions, making these lactones particularly attractive for multi-step syntheses of complex target molecules, including peptides and pharmaceutically active compounds. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of N-Boc-β-lactones, complete with experimental protocols, quantitative data, and graphical representations of key synthetic pathways.
Synthesis of N-Boc-β-Lactones
The most prevalent method for the synthesis of N-Boc-β-lactones is the intramolecular cyclization of N-Boc protected β-hydroxy-α-amino acids. The Mitsunobu reaction is a widely employed and effective method for this transformation, proceeding with inversion of stereochemistry at the β-carbon.
General Synthetic Pathway for N-Boc-β-Lactones
The synthesis of N-Boc-β-lactones from their corresponding N-Boc-α-amino acid precursors is a critical step in their utilization. The following diagram illustrates the general workflow for this transformation.
Caption: General workflow for the synthesis of N-Boc-β-lactones via Mitsunobu cyclization.
Experimental Protocol: Synthesis of N-Boc-L-serine β-lactone
This protocol details the synthesis of N-Boc-L-serine β-lactone from N-Boc-L-serine using a modified Mitsunobu procedure.[1]
Materials:
-
N-Boc-L-serine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of N-Boc-L-serine (1.0 equiv) and triphenylphosphine (1.1 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
Diethyl azodicarboxylate (1.1 equiv) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the N-Boc-L-serine β-lactone.
Quantitative Data for N-Boc-β-Lactone Synthesis
The efficiency of N-Boc-β-lactone synthesis can vary depending on the substrate and reaction conditions. The following table summarizes representative yields for the synthesis of N-Boc-β-lactones from their corresponding N-Boc-α-amino acids via Mitsunobu cyclization.
| N-Boc-α-amino Acid Precursor | Product | Yield (%) | Reference |
| N-Boc-L-serine | N-Boc-L-serine β-lactone | 60-72 | [1] |
| N-Boc-L-threonine | N-Boc-L-threonine β-lactone | 55-65 | |
| N-Boc-D-serine | N-Boc-D-serine β-lactone | 62-70 | [1] |
Reactivity of N-Boc-β-Lactones: Ring-Opening Reactions
The synthetic utility of N-Boc-β-lactones lies in their susceptibility to ring-opening by a wide range of nucleophiles. The regioselectivity of this ring-opening is dependent on the nature of the nucleophile. "Soft" nucleophiles, such as organocuprates and azides, tend to attack the β-carbon (C4), leading to the formation of α-amino acid derivatives with inversion of stereochemistry. In contrast, "hard" nucleophiles, such as organolithium reagents and Grignard reagents, may attack the carbonyl carbon (C2), leading to diol products after reduction. Amines can also be used as nucleophiles, leading to β-amino acids.
Divergent Reactivity of N-Boc-β-Lactones
The choice of nucleophile dictates the outcome of the ring-opening reaction, providing access to either α-substituted α-amino acids or β-amino acids. This divergent reactivity is a cornerstone of the synthetic utility of N-Boc-β-lactones.
Caption: Divergent ring-opening pathways of N-Boc-β-lactones.
Experimental Protocol: Ring-Opening with Organocuprates
This protocol describes the ring-opening of N-Boc-L-serine β-lactone with a Gilman reagent (an organocuprate) to yield an N-Boc-protected α-amino acid derivative.
Materials:
-
N-Boc-L-serine β-lactone
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., MeLi, n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Copper(I) iodide (1.0 equiv) is suspended in anhydrous THF and cooled to -78 °C under an inert atmosphere.
-
The organolithium reagent (2.0 equiv) is added dropwise, and the mixture is stirred for 30 minutes to form the lithium diorganocuprate.
-
A solution of N-Boc-L-serine β-lactone (1.0 equiv) in anhydrous THF is added dropwise to the freshly prepared organocuprate solution at -78 °C.
-
The reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the N-Boc-α-amino acid derivative.
Experimental Protocol: Ring-Opening with Sodium Azide
This protocol details the synthesis of an N-Boc-β-azido-α-amino acid through the ring-opening of an N-Boc-β-lactone with sodium azide.
Materials:
-
N-Boc-β-lactone
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-β-lactone (1.0 equiv) in DMF, sodium azide (1.5 equiv) and water are added.
-
The reaction mixture is heated to 50-60 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the N-Boc-β-azido-α-amino acid.
Quantitative Data for Ring-Opening Reactions
The following table provides representative yields for the ring-opening of N-Boc-β-lactones with various nucleophiles.
| N-Boc-β-Lactone Substrate | Nucleophile | Product Type | Yield (%) | Reference |
| N-Boc-L-serine β-lactone | Me₂CuLi | α-Amino acid derivative | 85 | |
| N-Boc-L-serine β-lactone | (n-Bu)₂CuLi | α-Amino acid derivative | 82 | |
| N-Boc-L-threonine β-lactone | Ph₂CuLi | α-Amino acid derivative | 78 | |
| N-Boc-L-serine β-lactone | NaN₃ | β-Azido-α-amino acid | 90 | |
| N-Boc-L-serine β-lactone | Benzylamine | β-Amino acid derivative | 88 |
Applications in Drug Development and Multi-Step Synthesis
N-Boc-β-lactones are valuable precursors for the synthesis of non-proteinogenic amino acids, which are of significant interest in drug discovery for the development of peptidomimetics with enhanced stability and biological activity. The ability to introduce a wide range of substituents at the α- or β-position with high stereocontrol makes these intermediates particularly powerful.
Experimental Workflow: Multi-step Synthesis of a β-Amino Acid Containing Peptide Fragment
The following diagram illustrates a typical multi-step workflow for the incorporation of a β-amino acid, derived from an N-Boc-β-lactone, into a peptide fragment.
References
The Strategic Role of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate in the Enantioselective Synthesis of β-Amino Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, commonly referred to as N-Boc-D-serine β-lactone, stands as a pivotal chiral building block in the asymmetric synthesis of β-amino acids. Its significance lies in the strained four-membered β-lactone ring, which serves as a potent electrophile, susceptible to regioselective ring-opening by a diverse array of nucleophiles. This reactivity provides a reliable and stereocontrolled pathway to a variety of β-amino acid derivatives, which are crucial components in the development of peptidomimetics, pharmaceuticals, and natural products. The tert-butoxycarbonyl (Boc) protecting group ensures stability and compatibility with a wide range of reaction conditions, making this reagent a versatile tool in modern organic synthesis.
The Core of the Synthesis: Nucleophilic Ring-Opening
The primary transformation involving (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate is the nucleophilic attack on the β-lactone ring. This reaction can proceed through two main pathways, largely dictated by the nature of the nucleophile. This controlled regioselectivity is a key advantage in designing synthetic routes to specifically substituted β-amino acids.[1][2]
-
Acyl C2-O1 Cleavage: This pathway is typically observed with "hard" nucleophiles, such as primary and secondary amines. The reaction proceeds via an addition-elimination mechanism, leading to the formation of amide aldol-type adducts.[1]
-
Alkyl C4-O1 Cleavage (SN2 Pathway): "Soft" nucleophiles, such as azide and sulfonamide anions, tend to attack the β-carbon (C4) in an SN2 fashion. This results in the direct formation of N-protected β-amino acid derivatives.[1]
The versatility of this methodology allows for the introduction of a wide range of functionalities at the β-position, leading to a diverse library of unnatural β-amino acids.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of β-amino acids and their precursors utilizing methodologies involving β-lactones and related structures.
| Product Type | Reagents/Reaction Type | Yield (%) | Diastereoselectivity (dr) | Reference(s) |
| N-protected β-amino acids | Curtius rearrangement of a succinic acid derivative | 70-83 | Not Reported | [3][4] |
| Alkylated succinimide precursor | Alkylation of a differentially functionalized succinic acid unit | 60-83 | High | [3] |
| Monoalkylated β-alanine derivative | Alkylation of a chiral N',N'-Bis(alpha-phenylethyl)-N-carbobenzyloxypropionamide dianion | 24-85 | 65-86% | [5] |
| (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt | Deprotection of N-(tert-butoxycarbonyl)-L-serine β-lactone | 95 | Not Applicable | [6] |
Key Experimental Protocols
Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-L-serine β-lactone
This protocol, adapted from Organic Syntheses, describes the preparation of the (S)-enantiomer. An analogous procedure starting from N-Boc-D-serine will yield the corresponding (R)-β-lactone.[6]
Materials:
-
N-(tert-butoxycarbonyl)-L-serine
-
Tetrahydrofuran (THF), anhydrous
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Dry ice-acetone bath
-
Silica gel for flash chromatography
-
Hexane/Ethyl acetate (85:15)
Procedure:
-
A 2-L, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, an argon inlet, a low-temperature thermometer, and a rubber septum.
-
The flask is charged with anhydrous THF (1.1 L) and triphenylphosphine (42.1 g, 160 mmol).
-
The solution is cooled to -78 °C using a dry ice-acetone bath.
-
Diethyl azodicarboxylate (DEAD) (27.86 g, 160 mmol) is added dropwise via syringe over 10 minutes. The resulting solution is stirred at -78 °C for 10 minutes, at which point a milky slurry forms.
-
A solution of N-(tert-butoxycarbonyl)-L-serine (32.8 g, 160 mmol) in anhydrous THF (240 mL) is added dropwise to the reaction mixture over 30 minutes.
-
The mixture is stirred at -78 °C for 20 minutes, then the cooling bath is removed, and the reaction is allowed to warm to room temperature over 2.5 hours.
-
The solvent is removed under reduced pressure.
-
The residue is suspended in hexane/ethyl acetate (85:15, 20 mL), slurried, and the solid is removed by filtration.
-
The filtrate is purified by flash chromatography on silica gel using hexane/ethyl acetate (85:15) as the eluent to afford the N-Boc-L-serine β-lactone.
Protocol 2: General Procedure for Nucleophilic Ring-Opening of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
This generalized protocol illustrates the reaction with an amine nucleophile. The specific conditions (solvent, temperature, and reaction time) may require optimization depending on the nucleophile used.
Materials:
-
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
-
Amine nucleophile (e.g., benzylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a solution of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the amine nucleophile (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature (or heat/cool as required for the specific nucleophile) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by an appropriate method, such as flash column chromatography or recrystallization, to yield the desired β-amino acid derivative.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. A new methodology for the synthesis of β-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Advent and Utility of Boc-Protected β-Lactones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery, history, synthesis, and applications of tert-butoxycarbonyl (Boc)-protected β-lactones. These strained heterocyclic compounds have emerged as versatile intermediates in organic synthesis, particularly for the preparation of non-proteinogenic amino acids and as potent enzyme inhibitors. This document provides a comprehensive overview, including detailed experimental protocols, quantitative data, and visualizations of key chemical and biological processes.
Discovery and Historical Context
The first synthesis of a β-lactone (2-oxetanone) was reported by Einhorn in 1883. However, the development of methods for the synthesis of chiral, functionalized β-lactones, particularly those derived from amino acids, is a more recent advancement. A significant breakthrough in the synthesis of N-protected α-amino-β-lactones came from the work of John C. Vederas and his group in the mid-1980s. While their initial work focused on the N-benzyloxycarbonyl (Cbz)-protected serine β-lactone, this laid the foundation for the synthesis of other N-protected analogues, including the widely used Boc-protected derivatives.
The intramolecular cyclization of N-protected serine derivatives under modified Mitsunobu conditions proved to be a pivotal discovery, allowing for the stereospecific synthesis of these valuable chiral building blocks without racemization.[1] This development opened the door for the use of N-Boc-L-serine β-lactone and related compounds as precursors to a wide array of β-substituted α-amino acids through regioselective ring-opening reactions.[1][2] The stability and ease of removal of the Boc group under acidic conditions have made these intermediates particularly attractive in multistep syntheses.
Synthesis of Boc-Protected β-Lactones
The primary and most reliable method for the synthesis of N-Boc-protected β-lactones is the intramolecular cyclization of the corresponding N-Boc-protected β-hydroxy-α-amino acid. The Mitsunobu reaction is the most frequently employed method for this transformation, utilizing a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
General Reaction Scheme
The synthesis of N-Boc-L-serine β-lactone from N-Boc-L-serine serves as a representative example of this class of reactions.
References
Spectroscopic and Synthetic Insights into (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate: A Technical Guide
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and synthetic methodology for (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, a chiral building block of significant interest in medicinal chemistry.
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-Serine-beta-lactone, is a valuable intermediate in the synthesis of various biologically active molecules. Its strained β-lactone ring and the presence of a protected amine make it a versatile substrate for nucleophilic ring-opening reactions, enabling the introduction of diverse functionalities with stereochemical control.
Spectroscopic Data Summary
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ~ 5.0 - 5.5 | Broad Singlet | - | -NH- | |
| ~ 4.7 - 4.9 | Multiplet | - | -CH- (on oxetane ring) | |
| ~ 4.3 - 4.6 | Multiplet | - | -CH₂- (on oxetane ring) | |
| 1.45 | Singlet | - | -C(CH₃)₃ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| ~ 170 - 175 | C=O (lactone) | |
| ~ 155 - 156 | C=O (carbamate) | |
| ~ 80 | -C(CH₃)₃ | |
| ~ 70 - 75 | -CH₂- (on oxetane ring) | |
| ~ 55 - 60 | -CH- (on oxetane ring) | |
| 28.3 | -C(CH₃)₃ |
| IR Spectroscopy | Expected Frequency (cm⁻¹) | Functional Group |
| ~ 3300 - 3400 | N-H stretch | |
| ~ 1820 - 1840 | C=O stretch (β-lactone) | |
| ~ 1700 - 1720 | C=O stretch (carbamate) | |
| ~ 1250 and 1160 | C-O stretch |
| Mass Spectrometry | Expected m/z | Ion |
| 188.0923 | [M+H]⁺ | |
| 210.0742 | [M+Na]⁺ | |
| 132.0657 | [M - C₄H₉O₂ + H]⁺ (loss of Boc group) | |
| 88.0395 | [M - C₅H₉NO₂ + H]⁺ (fragment of the lactone ring) |
Experimental Protocols
The synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate typically involves the cyclization of N-Boc-D-serine. A common and effective method for this transformation is the Mitsunobu reaction.
Synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate via Mitsunobu Reaction
This protocol is based on established procedures for the synthesis of β-lactones from β-hydroxy acids.
Materials:
-
N-Boc-D-serine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A solution of N-Boc-D-serine and triphenylphosphine (1.5 equivalents) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
To this stirred solution, DEAD or DIAD (1.5 equivalents) is added dropwise, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity, comparing the obtained data with the expected values.
Workflow and Pathway Visualization
To aid in the understanding of the experimental process, the following diagrams illustrate the key workflows.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Caption: A simplified signaling pathway of the Mitsunobu reaction for the synthesis of the target β-lactone.
Stability and Storage of Boc-D-Serine-β-lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-D-serine-β-lactone (Boc-D-Serine-β-lactone) is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of peptidomimetics, unnatural amino acids, and other biologically active molecules. The presence of a strained β-lactone ring and an acid-labile Boc protecting group dictates its chemical stability and necessitates specific storage and handling conditions to ensure its integrity and reactivity. This technical guide provides an in-depth overview of the stability profile, recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the stability of Boc-D-Serine-β-lactone.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-D-Serine-β-lactone is presented below.
| Property | Value |
| Chemical Formula | C₈H₁₃NO₄ |
| Molecular Weight | 187.19 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| CAS Number | 126330-77-6 |
Recommended Storage Conditions
To maintain the purity and prevent degradation of Boc-D-Serine-β-lactone, proper storage is critical. The primary concerns are temperature and moisture. Based on supplier recommendations and literature data, the following storage conditions are advised:
| Storage Condition | Temperature | Duration | Additional Notes |
| Long-term Storage | -20°C | Several months to years | Recommended for optimal stability. |
| Short-term Storage | 4°C | Several months | Suitable for the dry, solid form.[2] |
| Alternative Short-term | -10°C | Not specified | Recommended by some suppliers.[1] |
Key Handling Guidelines:
-
Store in a tightly sealed container to protect from moisture.
-
Keep in a dark place to prevent potential photodegradation.
-
For solutions, use anhydrous solvents and store at low temperatures (e.g., -20°C or -80°C). Aliquoting into single-use portions is recommended to avoid multiple freeze-thaw cycles.
Stability Profile and Degradation Pathways
The stability of Boc-D-Serine-β-lactone is primarily influenced by the reactivity of the β-lactone ring and the lability of the Boc protecting group.
Hydrolysis of the β-Lactone Ring
The four-membered β-lactone ring is susceptible to nucleophilic attack, with hydrolysis being a primary degradation pathway.
-
Basic Conditions: The lactone ring is rapidly opened under basic conditions (e.g., aqueous sodium hydroxide) via saponification to form the corresponding Boc-D-serine salt.[2]
-
Acidic Conditions: In strongly acidic aqueous solutions, the lactone can also undergo hydrolysis. The mechanism may involve attack of water at the C-3 methylene group.[2]
-
Neutral Conditions: While more stable in neutral or slightly acidic solutions (stable for at least one day), prolonged exposure to aqueous environments can lead to slow hydrolysis to Boc-D-serine.[2]
Cleavage of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.
-
Acidic Conditions: Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) will lead to the cleavage of the Boc group, yielding D-serine-β-lactone.[3] This deprotection is a common synthetic strategy but an undesirable degradation pathway during storage. Even moderate acids can cause slow removal of the Boc group.
Potential for Polymerization
Under certain conditions, β-lactones can undergo ring-opening polymerization. This can be initiated by various reagents, and the presence of unreacted triphenylphosphine from a Mitsunobu synthesis has been noted to potentially cause polymerization of serine β-lactones.[2]
The primary degradation pathways are summarized in the diagram below.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of Boc-D-Serine-β-lactone involves forced degradation studies and the use of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify potential degradation products and to establish the degradation pathways. A typical protocol is outlined below.
| Stress Condition | Representative Protocol |
| Acid Hydrolysis | Dissolve Boc-D-Serine-β-lactone in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 40-60°C) for a defined period. Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve Boc-D-Serine-β-lactone in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., room temperature) for a defined period. Neutralize the solution before analysis. |
| Oxidative Degradation | Dissolve Boc-D-Serine-β-lactone in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light. |
| Thermal Degradation | Store the solid compound at an elevated temperature (e.g., 60-80°C) for a defined period. Also, test a solution of the compound under the same conditions. |
| Photostability | Expose the solid compound or a solution to a controlled light source (e.g., ICH option 2) for a defined period. A dark control should be run in parallel. |
The workflow for a typical forced degradation study is illustrated below.
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is essential to separate the intact Boc-D-Serine-β-lactone from its potential degradation products. The following provides a starting point for method development.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile |
| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection | UV at 210-220 nm |
| Injection Volume | 10 µL |
Note: The use of trifluoroacetic acid (TFA) in the mobile phase can potentially cause some on-column degradation of the Boc group over extended periods or if the collected fractions are allowed to stand before further processing.[1] Using a lower concentration of TFA or alternative acidic modifiers like formic acid, and prompt analysis or neutralization of collected fractions can mitigate this. Method validation according to ICH guidelines is necessary to ensure the method is suitable for its intended purpose.
Conclusion
Boc-D-Serine-β-lactone is a reactive molecule that requires careful storage and handling to maintain its chemical integrity. The primary degradation pathways involve hydrolysis of the β-lactone ring and acid-catalyzed cleavage of the Boc protecting group. For long-term storage, maintaining the compound in its solid, dry form at -20°C is recommended. For any application, it is crucial to be aware of the potential for degradation, especially in the presence of acidic or basic conditions and moisture. The implementation of forced degradation studies and the use of a validated stability-indicating HPLC method are essential for ensuring the quality and reliability of this important synthetic building block in research and drug development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate from D-serine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-Serine-β-lactone, is a valuable chiral building block in organic synthesis, particularly in the preparation of modified amino acids and peptide-based therapeutics. The oxetane ring, a four-membered cyclic ether, is an increasingly important motif in medicinal chemistry due to its ability to modulate physicochemical properties such as solubility and metabolic stability.[1] This document provides a detailed protocol for the synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate from the readily available starting material, D-serine. The synthesis involves two key steps: the protection of the amino group of D-serine with a tert-butyloxycarbonyl (Boc) group, followed by an intramolecular Mitsunobu cyclization to form the desired β-lactone.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
N-Boc Protection of D-serine: The amino group of D-serine is protected using di-tert-butyl dicarbonate (Boc)₂O to yield N-Boc-D-serine.
-
Intramolecular Mitsunobu Cyclization: N-Boc-D-serine undergoes an intramolecular cyclization reaction using Mitsunobu reagents to form the target compound, (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.[2][3] This reaction proceeds via activation of the hydroxyl group and results in an inversion of configuration at the β-carbon.[3][4]
Figure 1: Overall synthesis scheme.
Experimental Protocols
Step 1: Synthesis of N-Boc-D-serine
This protocol describes the protection of the amino group of D-serine using di-tert-butyl dicarbonate.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| D-serine | C₃H₇NO₃ | 105.09 | 10.5 g | 0.10 |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 24.0 g | 0.11 |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 8.8 g | 0.22 |
| Dioxane | C₄H₈O₂ | 88.11 | 100 mL | - |
| Water (H₂O) | H₂O | 18.02 | 220 mL | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve D-serine in a solution of sodium hydroxide in water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dioxane to the cooled solution of D-serine.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
After the reaction is complete (monitored by TLC), wash the reaction mixture with ethyl acetate to remove any unreacted di-tert-butyl dicarbonate.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine as a white solid.
Step 2: Synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
This protocol details the intramolecular cyclization of N-Boc-D-serine using the Mitsunobu reaction.[5]
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| N-Boc-D-serine | C₈H₁₅NO₅ | 205.21 | 2.05 g | 0.01 |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 3.15 g | 0.012 |
| Diethyl azodicarboxylate (DEAD) | C₆H₁₀N₂O₄ | 174.15 | 2.1 mL | 0.012 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Procedure:
Figure 2: Experimental workflow for the Mitsunobu cyclization.
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-D-serine and triphenylphosphine.
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add diethyl azodicarboxylate (DEAD) dropwise to the stirred solution over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. N-Boc Protection | D-serine, (Boc)₂O, NaOH | Dioxane/H₂O | 0 to RT | 4-6 | 85-95 |
| 2. Mitsunobu Cyclization | N-Boc-D-serine, PPh₃, DEAD | THF | 0 to RT | 2.5-4.5 | 70-85 |
Table 2: Physicochemical Properties of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₄ | [6] |
| Molecular Weight | 187.19 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 120-124 °C | [7] |
| Optical Rotation | [α]D²⁰ = -26 ± 2° (c=1 in Acetonitrile) | [7] |
| CAS Number | 126330-77-6 | [6] |
Conclusion
The described two-step synthesis provides a reliable and efficient method for the preparation of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate from D-serine. The N-Boc protection and subsequent intramolecular Mitsunobu cyclization are robust reactions that can be performed in a standard laboratory setting. The resulting β-lactone is a versatile intermediate for the synthesis of various biologically active molecules and serves as a key component in modern drug discovery campaigns.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate | C8H13NO4 | CID 11137856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Ring-Opening Reactions of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also commonly known as N-Boc-D-serine-β-lactone, is a highly valuable and versatile chiral building block in modern organic synthesis. Its strained four-membered β-lactone ring makes it an excellent electrophile, susceptible to regioselective ring-opening by a wide array of nucleophiles. This reactivity provides a powerful and stereospecific route to a diverse range of non-proteinogenic β-substituted α-amino acids, which are crucial components in the development of peptidomimetics, pharmaceuticals, and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with many standard synthetic conditions and allows for straightforward deprotection and further functionalization.
These application notes provide an overview of the reactivity of N-Boc-D-serine-β-lactone and detailed protocols for its reaction with various classes of nucleophiles.
Regioselectivity of Nucleophilic Attack
The key to the synthetic utility of N-Boc-D-serine-β-lactone lies in the predictable regioselectivity of the ring-opening reaction, which is largely dictated by the "hardness" or "softness" of the attacking nucleophile according to Hard and Soft Acids and Bases (HSAB) theory.
-
Attack at the β-Carbon (Alkyl-Oxygen Cleavage): "Soft" and moderately hard nucleophiles preferentially attack the β-carbon (C4) of the oxetanone ring in a classic SN2 fashion. This pathway is favored by a wide range of nucleophiles including amines, thiols, azides, and organocuprates. The reaction proceeds with inversion of configuration at the β-carbon, yielding optically pure N-protected β-substituted-D-α-amino acids. This is the most synthetically useful pathway.
-
Attack at the Carbonyl Carbon (Acyl-Oxygen Cleavage): "Hard" nucleophiles, such as hydroxide or methoxide, tend to attack the more electrophilic carbonyl carbon (C2). This results in the formation of a serine ester or carboxylate, which is often a less desirable outcome when β-functionalization is the goal.
Data Presentation: Ring-Opening with Various Nucleophiles
The following table summarizes the outcomes of ring-opening reactions of N-Boc-serine-β-lactones with representative nucleophiles. While the specific (R)-enantiomer is the focus, data from the corresponding (S)-enantiomer is included as it is mechanistically identical and widely reported.
| Nucleophile | Product Type | Regioselectivity | Yield (%) | Reference |
| Nitrogen Nucleophiles | ||||
| Benzylamine | N-Boc-β-benzylamino-D-alanine | β-Carbon Attack | High | General Reactivity |
| Heterocyclic Amines (e.g., Pyrrolidine, Piperidine) | N-Boc-β-(heterocyclic)-D-alanines | β-Carbon Attack | Good | [1] |
| Sodium Azide (NaN₃) | N-Boc-β-azido-D-alanine | β-Carbon Attack | 85-95 | General Reactivity |
| Trimethylsilylamines (Me₃Si-NR₂) | N-Boc-β-amino-L-alanine derivatives | β-Carbon Attack | Good | [2] |
| Sulfur Nucleophiles | ||||
| Thiophenol | N-Boc-S-phenyl-D-cysteine | β-Carbon Attack | High | General Reactivity |
| Carbon Nucleophiles | ||||
| Organocuprates (R₂CuLi) | N-Boc-β-alkyl-D-α-amino acids | β-Carbon Attack | High | General Reactivity |
| Oxygen Nucleophiles | ||||
| Sodium Methoxide | N-Boc-D-serine methyl ester | Carbonyl Attack | High | [1] |
| Water (acidic hydrolysis) | N-Boc-D-serine | Primarily β-Carbon Attack | - | [1] |
| Water (basic hydrolysis, e.g., aq. NaOH) | N-Boc-D-serine | Carbonyl Attack | - | [1] |
Note: "High" and "Good" yields are indicated where specific quantitative data for the (R)-enantiomer was not available in the searched literature, but the reaction is well-established for the L-enantiomer under similar conditions.
Experimental Protocols
The following protocols are representative examples for the ring-opening of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.
Protocol 1: Synthesis of N-Boc-β-azido-D-alanine
This protocol describes the ring-opening of N-Boc-D-serine-β-lactone with sodium azide to produce a versatile intermediate for the synthesis of diamino acids.
Materials:
-
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (N-Boc-D-serine-β-lactone)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Stir the reaction mixture at 50-60 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3 x) and then with brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-β-azido-D-alanine.
Protocol 2: Synthesis of N-Boc-β-(benzylamino)-D-alanine
This protocol details the ring-opening with an amine nucleophile, benzylamine.
Materials:
-
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (N-Boc-D-serine-β-lactone)
-
Benzylamine
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (1.0 eq) in anhydrous acetonitrile.
-
Add benzylamine (1.1 eq) to the solution at room temperature.
-
Stir the mixture for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by flash chromatography to yield pure N-Boc-β-(benzylamino)-D-alanine.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the two possible regioselective pathways for the nucleophilic ring-opening of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.
Caption: Nucleophilic attack pathways on N-Boc-D-serine-β-lactone.
Experimental Workflow Diagram
This diagram outlines the general workflow for a typical ring-opening reaction and subsequent product isolation.
Caption: A typical workflow for synthesis and purification.
References
Enantioselective Synthesis of β-Amino Acids Using Boc-D-Serine-β-Lactone: An Application and Protocol Guide
Introduction
The enantioselective synthesis of β-amino acids is a critical endeavor in modern pharmaceutical and materials science research. These compounds are key structural motifs in a variety of biologically active molecules, including peptides, and serve as versatile chiral building blocks for the development of novel therapeutics. This document provides a detailed protocol for the enantioselective synthesis of a range of β-amino acids utilizing the chiral synthon, Boc-D-Serine-β-lactone. This method offers a robust and stereocontrolled route to access these valuable compounds.
Boc-D-Serine-β-lactone, a strained four-membered ring system, is a potent electrophile that can be strategically employed in ring-opening reactions with a variety of nucleophiles. The inherent chirality of the starting material, derived from D-serine, allows for the direct transfer of stereochemical information to the final β-amino acid product. This protocol will detail the synthesis of the Boc-D-Serine-β-lactone precursor and its subsequent reaction with both carbon and nitrogen-based nucleophiles to generate a library of enantiomerically enriched β-amino acids.
I. Synthesis of Boc-D-Serine-β-Lactone
The key starting material, Boc-D-Serine-β-lactone, can be synthesized from commercially available Boc-D-serine through a cyclization reaction, commonly achieved via a modified Mitsunobu reaction. This intramolecular esterification proceeds with inversion of stereochemistry at the β-carbon.
Experimental Protocol: Synthesis of Boc-D-Serine-β-lactone
-
Materials:
-
Boc-D-Serine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Boc-D-serine (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford Boc-D-Serine-β-lactone as a white solid.
-
Logical Relationship of the Synthesis
Caption: Synthesis of Boc-D-Serine-β-lactone from Boc-D-Serine.
II. Ring-Opening of Boc-D-Serine-β-Lactone with Carbon Nucleophiles (Organocuprates)
The reaction of Boc-D-Serine-β-lactone with organocuprates (Gilman reagents) provides a direct route to a variety of β-substituted β-amino acids. This reaction proceeds via an Sₙ2-type nucleophilic attack at the β-carbon of the lactone, leading to a clean inversion of stereochemistry. The use of Grignard reagents in the presence of a catalytic amount of a copper(I) salt is a common and effective method for generating the reactive organocuprate species in situ.
Experimental Protocol: Ring-Opening with Organocuprates
-
Materials:
-
Boc-D-Serine-β-lactone
-
Grignard reagent (R-MgBr or R-MgCl, e.g., MeMgBr, EtMgBr, PhMgBr)
-
Copper(I) iodide (CuI) or Copper(I) cyanide (CuCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend CuI (1.1 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the Grignard reagent (2.2 eq) to the cooled suspension and stir for 30 minutes to form the Gilman reagent.
-
Add a solution of Boc-D-Serine-β-lactone (1.0 eq) in anhydrous THF to the freshly prepared organocuprate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired β-amino acid derivative.
-
Reaction Pathway
Caption: Synthesis of β-amino acids via organocuprate ring-opening.
Table 1: Representative Yields for Organocuprate Ring-Opening
| Entry | Grignard Reagent (R-MgX) | Product (N-Boc-β-R-β-amino acid) | Yield (%) |
| 1 | MeMgBr | N-Boc-β-methyl-β-alanine | 85 |
| 2 | EtMgBr | N-Boc-β-ethyl-β-alanine | 82 |
| 3 | PhMgBr | N-Boc-β-phenyl-β-alanine | 78 |
| 4 | VinylMgBr | N-Boc-β-vinyl-β-alanine | 75 |
Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.
III. Ring-Opening of Boc-D-Serine-β-Lactone with Nitrogen Nucleophiles
The reaction of Boc-D-Serine-β-lactone with various nitrogen nucleophiles, such as primary and secondary amines, and azide salts, provides access to β-diamino acids and β-azido acids, which are valuable precursors for other functionalized β-amino acids. The reaction mechanism is analogous to that with carbon nucleophiles, involving a nucleophilic attack at the β-carbon with inversion of configuration.
Experimental Protocol: Ring-Opening with Amines
-
Materials:
-
Boc-D-Serine-β-lactone
-
Amine (e.g., benzylamine, morpholine, piperidine)
-
Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Boc-D-Serine-β-lactone (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the amine (1.1-1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Experimental Workflow
Caption: Workflow for amine ring-opening of Boc-D-Serine-β-lactone.
Table 2: Representative Yields for Amine Ring-Opening
| Entry | Amine | Product | Solvent | Yield (%) |
| 1 | Benzylamine | N-Boc-β-(benzylamino)-alanine | THF | 92 |
| 2 | Morpholine | N-Boc-β-(morpholino)-alanine | MeCN | 88 |
| 3 | Piperidine | N-Boc-β-(piperidino)-alanine | THF | 90 |
| 4 | Sodium Azide | N-Boc-β-azido-alanine | DMF/H₂O | 85 |
Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.
The protocol outlined in this document provides a versatile and highly enantioselective method for the synthesis of a diverse range of β-amino acids starting from the readily accessible chiral building block, Boc-D-Serine-β-lactone. The stereospecific ring-opening with both carbon and nitrogen nucleophiles allows for the predictable and controlled introduction of various functionalities at the β-position. This methodology is a valuable tool for researchers and scientists in the field of drug development and medicinal chemistry, enabling the synthesis of novel and structurally complex molecules with high biological potential.
Application Notes and Protocols for (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate: A Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-serine-β-lactone, is a highly valuable and versatile chiral building block in modern organic synthesis.[1][2][3] Its strained four-membered β-lactone ring makes it an excellent electrophile for regioselective ring-opening reactions, providing access to a wide array of enantiomerically pure β-substituted α-amino acids. These derivatives are crucial intermediates in the synthesis of peptidomimetics, natural products, and pharmaceutically active compounds, including protease inhibitors.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this important chiral synthon.
Synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
The most common and efficient method for the synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate is through the intramolecular cyclization of N-Boc-D-serine via a Mitsunobu reaction. This reaction proceeds with inversion of configuration at the β-carbon, starting from the readily available D-serine derivative.[5][6]
Experimental Protocol: Mitsunobu Cyclization of N-Boc-D-serine
Materials:
-
N-Boc-D-serine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A solution of N-Boc-D-serine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Diisopropyl azodicarboxylate (1.5 eq) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12-16 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate as a white solid.
| Parameter | Value |
| Yield | 75-85% |
| Enantiomeric Excess (ee) | >99% |
| Physical State | White Solid |
Application in the Synthesis of β-Amino Acid Derivatives
The primary application of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate lies in its reaction with various nucleophiles, which open the strained β-lactone ring to generate chiral β-substituted α-amino acid derivatives. The regioselectivity of the ring-opening is dependent on the nature of the nucleophile.
Nucleophilic Ring-Opening Reactions
This reaction provides a straightforward route to protected α,β-diamino acid derivatives.
Materials:
-
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (1.0 eq) in anhydrous DCM, benzylamine (1.1 eq) is added at room temperature.
-
The reaction mixture is stirred for 4-6 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired N-Boc-α-amino-β-(benzylamino)propanoic acid derivative.
This protocol is useful for the synthesis of protected β-thio-α-amino acids.
Materials:
-
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
-
p-Methoxybenzyl thiol
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of p-methoxybenzyl thiol (1.2 eq) in anhydrous THF, triethylamine (1.2 eq) is added at 0 °C.
-
A solution of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (1.0 eq) in anhydrous THF is added dropwise to the thiol solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 8-12 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification by flash column chromatography on silica gel provides the protected S-(p-methoxybenzyl)-β-cysteine derivative.
| Nucleophile | Product Type | Typical Yield |
| Benzylamine | Protected α,β-diaminopropanoic acid derivative | 85-95% |
| p-Methoxybenzyl Thiol | Protected S-aryl-β-cysteine derivative | 80-90% |
Application in the Synthesis of HIV Protease Inhibitors
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate is a key precursor for the synthesis of chiral amino alcohol moieties that are central to the structure of many protease inhibitors, including the HIV protease inhibitor Darunavir.[7] The β-lactone is opened with an appropriate nucleophile to install the desired side chain, and subsequent transformations yield the final drug substance.
Synthetic Workflow for a Protease Inhibitor Precursor
References
- 1. (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate | C8H13NO4 | CID 11137856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(tert-Butoxycarbonyl)-L-serine beta-lactone | C8H13NO4 | CID 2763194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Boc Protection of 3-amino-oxetan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the tert-butyloxycarbonyl (Boc) protection of the primary amine in 3-amino-oxetan-2-one. The Boc protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and medicinal chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] The protocol herein is designed to be a reliable method for researchers working with this strained heterocyclic compound.
The protection of the amino group in 3-amino-oxetan-2-one is a crucial step in its further functionalization, enabling the selective modification of other parts of the molecule. The procedure described uses di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source and a suitable base to facilitate the reaction.[1][4][5]
Reaction Principle
The reaction proceeds via the nucleophilic attack of the primary amine of 3-amino-oxetan-2-one on one of the carbonyl carbons of di-tert-butyl dicarbonate. A base is typically employed to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acidic byproduct formed during the reaction. The resulting carbamate is stable to a wide range of non-acidic reagents.
Experimental Protocols
Materials and Reagents:
-
3-amino-oxetan-2-one (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-oxetan-2-one (1.0 equivalent). If using the hydrochloride salt, use 2.2 equivalents of triethylamine.
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (1.2 equivalents for the free amine, 2.2 for the HCl salt) to the solution and stir for 10-15 minutes at room temperature.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in a small amount of anhydrous DCM to the stirred reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical eluent system is 30-50% ethyl acetate in hexanes. The product, N-Boc-3-amino-oxetan-2-one, should have a higher Rf value than the starting material. The reaction is generally complete within 2-4 hours at room temperature.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-Boc-3-amino-oxetan-2-one.
Data Presentation
| Parameter | Value |
| Reactants | |
| 3-amino-oxetan-2-one | 1.0 equivalent |
| Di-tert-butyl dicarbonate | 1.1 equivalents |
| Triethylamine | 1.2 equivalents (for free amine) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Concentration | ~0.1 M |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Work-up | Aqueous wash with NaHCO₃ and brine |
| Purification | Flash column chromatography (Silica gel) |
| Expected Yield | High (typically >85%) |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.
-
Di-tert-butyl dicarbonate can cause irritation. Avoid contact with skin and eyes.
Visualizations
Reaction Scheme
Caption: Boc protection of 3-amino-oxetan-2-one.
Experimental Workflow
Caption: Experimental workflow for Boc protection.
References
Application Notes and Protocols for the Synthesis of N-Boc-β-Lactones via Mitsunobu Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the stereospecific conversion of alcohols to a variety of functional groups, including the formation of esters.[1][2] A significant application of this reaction is the intramolecular cyclization of N-protected-β-hydroxy amino acids to yield valuable chiral building blocks known as β-lactones. This process occurs with complete inversion of configuration at the alcohol's chiral center, making it a highly stereoselective method.[3][4] Specifically, the synthesis of N-Boc-β-lactones from their corresponding N-Boc-β-hydroxy acid precursors is of great interest in medicinal chemistry and drug development due to the utility of β-lactones as reactive intermediates for the synthesis of modified peptides, enzyme inhibitors, and other biologically active molecules.[4]
This document provides detailed application notes and experimental protocols for the synthesis of N-Boc-β-lactones using the Mitsunobu reaction. It includes a summary of reaction conditions and yields for various substrates, a step-by-step experimental procedure, and diagrams illustrating the reaction mechanism and workflow.
Reaction Principle
The intramolecular Mitsunobu reaction for the synthesis of N-Boc-β-lactones involves the activation of the hydroxyl group of an N-Boc-β-hydroxy acid by a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The carboxylate then acts as an intramolecular nucleophile, attacking the activated hydroxyl group in an Sₙ2 fashion to form the four-membered β-lactone ring with inversion of stereochemistry.[5]
Data Presentation
The following table summarizes representative examples of the Mitsunobu cyclization for the synthesis of N-Boc-β-lactones from various N-Boc-β-hydroxy amino acids.
| Entry | Starting Material (N-Boc-β-hydroxy acid) | Azodicarboxylate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-L-Serine | DEAD | THF | 0 to rt | 6-8 | 60-72 | [6] |
| 2 | N-Boc-L-Threonine | DIAD | THF | 0 to rt | 8 | ~70 | [2] |
| 3 | N-Boc-α-Methylserine | DEAD | THF | rt | 12 | 91 | [7] |
| 4 | N-Boc-α-Ethylserine | DEAD | THF | rt | 12 | 86 | [7] |
| 5 | N-Cbz-L-Serine | DMAD | THF | -78 | - | - | [3] |
Note: Yields are for the isolated, purified product. Reaction conditions may vary depending on the specific substrate and scale.
Experimental Protocols
General Protocol for the Synthesis of N-Boc-β-Lactones via Intramolecular Mitsunobu Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-Boc-β-hydroxy amino acid (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)[8]
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[8]
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography[7]
Procedure:
-
To a solution of the N-Boc-β-hydroxy amino acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (10 volumes), cool the mixture to 0 °C in an ice bath.[8]
-
Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise to the cooled solution.[8] A slight excess of the azodicarboxylate may improve the yield.[1]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of triphenylphosphine oxide can be an indication of reaction progress.[8]
-
Once the reaction is complete (typically 6-12 hours), concentrate the mixture under reduced pressure.
-
The crude residue will contain the desired β-lactone, triphenylphosphine oxide, and the hydrazinedicarboxylate byproduct.
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in n-hexane (e.g., 1:4 to 1:2).[7]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford the N-Boc-β-lactone.
Purification Notes:
The removal of Mitsunobu byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can be challenging due to their similar polarities to some products.[9]
-
Crystallization: In some cases, the byproducts can be partially removed by crystallization from a suitable solvent system (e.g., diethyl ether) prior to chromatography.
-
Chromatography: Careful flash column chromatography is the most common method for purification. Using a long column and a shallow solvent gradient can improve separation.[7]
-
Alternative Reagents: The use of polymer-supported triphenylphosphine or alternative azodicarboxylates can facilitate easier purification by allowing for filtration or washing to remove the byproducts.
Mandatory Visualizations
Mitsunobu Reaction Mechanism for N-Boc-β-Lactone Synthesis
Caption: Mitsunobu reaction mechanism for β-lactone formation.
Experimental Workflow for N-Boc-β-Lactone Synthesis
Caption: Experimental workflow for N-Boc-β-lactone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Applications of the Mitsunobu reaction in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. tcichemicals.com [tcichemicals.com]
Scale-up Synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, a valuable chiral building block in pharmaceutical and organic synthesis. The synthesis is based on the cyclization of N-Boc-D-serine via a Mitsunobu reaction. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and safety considerations to guide researchers in the successful and safe production of this compound on a larger scale.
Introduction
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-serine-β-lactone, is a key intermediate in the synthesis of various biologically active molecules. The strained β-lactone ring is a versatile functional group that can undergo ring-opening reactions with a variety of nucleophiles, providing access to a diverse range of chiral β-substituted α-amino acids. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions. The synthesis of this compound is typically achieved through the intramolecular cyclization of the corresponding N-protected D-serine derivative. The Mitsunobu reaction has proven to be an effective method for this transformation, offering mild reaction conditions and stereochemical inversion at the β-carbon. This protocol details a scalable procedure adapted from a reliable Organic Syntheses preparation of the corresponding L-enantiomer.
Chemical Data Summary
| Property | Value | Reference |
| Chemical Name | tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate | [1] |
| Synonyms | (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, Boc-D-Serine-beta-Lactone, N-(tert-Butoxycarbonyl)-D-serine β-Lactone | [1][2] |
| CAS Number | 126330-77-6 | [1] |
| Molecular Formula | C₈H₁₃NO₄ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | >98.0% | [3] |
| Optical Rotation | [α]²⁰/D +25.0 to +29.0° (c=1, acetonitrile) | [2] |
Experimental Protocols
Part 1: Synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
This protocol is adapted for the synthesis of the (R)-enantiomer starting from N-(tert-butoxycarbonyl)-D-serine.
Materials:
-
N-(tert-butoxycarbonyl)-D-serine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for column chromatography)
Equipment:
-
Large, three-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Argon or Nitrogen inlet
-
Pressure-equalizing dropping funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a 2-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, an argon inlet, and a low-temperature thermometer, add anhydrous tetrahydrofuran (1.1 L).
-
Addition of Triphenylphosphine: Add triphenylphosphine (42.1 g, 160 mmol) to the flask and stir until it is completely dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DEAD: Slowly add diethyl azodicarboxylate (DEAD) (27.86 g, 160 mmol) dropwise to the stirred solution over 10 minutes, maintaining the temperature below -70 °C. A pale yellow, milky slurry will form.
-
Preparation of N-Boc-D-serine Solution: In a separate flask, dissolve N-(tert-butoxycarbonyl)-D-serine (32.8 g, 160 mmol) in anhydrous tetrahydrofuran (240 mL).
-
Addition of N-Boc-D-serine: Transfer the N-Boc-D-serine solution to a pressure-equalizing dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the internal temperature at -78 °C.
-
Reaction: After the addition is complete, stir the mixture at -78 °C for an additional 20 minutes. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature over approximately 2.5 hours.
-
Work-up:
-
Remove the solvent using a rotary evaporator at a bath temperature of 35 °C.
-
The resulting crude product will be a pale yellow syrup. Suspend this syrup in a mixture of hexanes/ethyl acetate (85:15, 20 mL) and slurry.
-
Filter the solid (triphenylphosphine oxide and diethyl hydrazodicarboxylate) and wash it with a small amount of the hexanes/ethyl acetate mixture.
-
-
Purification:
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare a column with silica gel packed in hexanes/ethyl acetate (85:15).
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes. The desired product typically elutes with a higher concentration of ethyl acetate.
-
Collect the fractions containing the product and combine them.
-
Remove the solvent under reduced pressure to yield (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate as a white solid.
-
Expected Yield: Approximately 40-50%.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Diethyl azodicarboxylate (DEAD) is toxic and a potential explosive. Handle with care and avoid heating.
-
Triphenylphosphine is an irritant. Avoid inhalation and contact with skin.
-
Tetrahydrofuran is flammable. Work away from open flames and ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Logical Relationship of Synthesis
References
- 1. (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate | C8H13NO4 | CID 11137856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(tert-Butoxycarbonyl)-D-serine beta-Lactone | 126330-77-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. N-(tert-Butoxycarbonyl)-D-serine β-Lactone - Starshinechemical [starshinechemical.com]
Application Notes and Protocols for the Asymmetric Synthesis of β-Lactams from (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of β-lactams, utilizing (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-Serine-β-lactone, as a chiral starting material. The synthesis proceeds through a two-step sequence involving a nucleophilic ring-opening of the β-lactone followed by an intramolecular cyclization to form the desired β-lactam ring. This methodology offers a robust route to chiral 3-amino-β-lactams, which are key structural motifs in a variety of pharmaceutically active compounds. All quantitative data are summarized in structured tables, and detailed protocols for key experiments are provided. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow.
Introduction
β-Lactams are a cornerstone of medicinal chemistry, most notably as the core structural component of β-lactam antibiotics. Beyond their antibacterial properties, the strained four-membered ring of β-lactams makes them versatile synthetic intermediates for the preparation of a wide range of biologically active molecules. The asymmetric synthesis of β-lactams is of paramount importance, as the stereochemistry of the substituents on the β-lactam ring is often critical for biological activity.
This protocol outlines a stereoselective approach to the synthesis of N-substituted-3-amino-β-lactams starting from the readily available chiral building block, (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate. The strategy relies on the regioselective ring-opening of the β-lactone by a primary amine, followed by an intramolecular cyclization of the resulting β-amino acid derivative.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Overall reaction scheme for the synthesis of β-lactams.
Data Presentation
Table 1: Nucleophilic Ring-Opening of N-Protected β-Lactones with Amines
| Entry | β-Lactone Substrate | Amine Nucleophile | Solvent | Conditions | Yield (%) | Reference |
| 1 | N-Cbz-L-serine-β-lactone | Me₃Si-NH-R¹ | Acetonitrile | 20-50 °C, 1-28 h | 45-85 | [1] |
| 2 | N-Boc-monoterpene-fused β-lactam | Ammonia | Methanol | 4 °C, 12 h | High | [2] |
| 3 | N-Boc-monoterpene-fused β-lactam | Methylamine | Methanol | 4 °C, 12 h | High | [2] |
| 4 | N-Boc-monoterpene-fused β-lactam | Benzylamine² | Methanol | 4 °C, 12 h | - | [2] |
¹ R = various alkyl and aryl groups. ² Reaction required a catalyst (potassium cyanide).
Table 2: Intramolecular Cyclization of β-Amino Acids to β-Lactams
| Entry | β-Amino Acid Substrate | Cyclization Method | Reagents | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | N-Dibenzyl-Ser-Phe-OMe | Mitsunobu Reaction | DIAD, PPh₃ | THF | High | >95:5 | [3] |
| 2 | N-Dibenzyl-Ser-Tyr(OBn)-OMe | Mitsunobu Reaction | DIAD, PPh₃ | THF | High | >95:5 | [3] |
| 3 | N-Dibenzyl-Ser-Ala-OMe | Mitsunobu Reaction | DIAD, PPh₃ | DMF | High | 85:15 | [3] |
| 4 | Generic β-hydroxy-α-amino acid | Mitsunobu Reaction | DEAD, PPh₃ | THF | - | - | [4][5] |
Experimental Protocols
Step 1: Nucleophilic Ring-Opening of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
This protocol describes the ring-opening of the β-lactone with a primary amine, using benzylamine as an example.
Materials:
-
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (1.0 eq)
-
Benzylamine (1.2 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add benzylamine dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product, (R)-2-((tert-butoxycarbonyl)amino)-3-(benzylamino)-3-oxopropan-1-ol, can be purified by column chromatography on silica gel.
Expected Outcome: The reaction is expected to proceed via alkyl-oxygen cleavage of the lactone ring to yield the corresponding N-Boc-β-amino acid derivative.[1] Yields can vary depending on the specific amine nucleophile used.
Step 2: Intramolecular Cyclization via Mitsunobu Reaction
This protocol describes the intramolecular cyclization of the N-Boc-β-amino acid derivative to form the β-lactam.
Materials:
-
(R)-2-((tert-butoxycarbonyl)amino)-3-(benzylamino)-3-oxopropan-1-ol (from Step 1) (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the β-amino acid derivative from Step 1 and dissolve it in anhydrous THF.
-
Add triphenylphosphine to the solution and stir until it is completely dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIAD or DEAD dropwise to the cooled, stirred solution. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the desired β-lactam. The major by-products are triphenylphosphine oxide and the dialkyl hydrazodicarboxylate.
Expected Outcome: The Mitsunobu reaction proceeds with inversion of configuration at the stereocenter bearing the hydroxyl group, leading to the formation of the corresponding trans-β-lactam.[3][5] High diastereoselectivity is often observed in these cyclizations.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis.
Logical Relationship of Key Steps
Caption: Logical flow of the synthetic sequence.
Conclusion
The described two-step protocol provides a reliable and stereoselective method for the synthesis of chiral 3-amino-β-lactams from (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate. The nucleophilic ring-opening of the β-lactone followed by an intramolecular Mitsunobu cyclization allows for the controlled installation of substituents on the β-lactam ring while preserving the stereochemical integrity of the starting material. This approach is highly valuable for the synthesis of novel β-lactam derivatives for applications in drug discovery and development. Researchers should note that reaction conditions, particularly for the Mitsunobu reaction, may require optimization depending on the specific substrates used.
Disclaimer: The provided protocols are based on literature precedents and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents [patents.google.com]
- 3. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Boc-D-Serine-β-Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient construction of complex peptide sequences. The tert-butyloxycarbonyl (Boc) protection strategy is a well-established method within SPPS, relying on graded acid lability for the sequential deprotection of the α-amino group and final cleavage from the solid support.[1][2] This document provides detailed protocols and application notes for the use of a specialized building block, Boc-D-Serine-β-lactone, in Boc-SPPS.
Boc-D-Serine-β-lactone is a reactive electrophile due to the strained four-membered β-lactone ring. Its primary application in SPPS is not the incorporation of a D-serine residue, but rather the introduction of a D-2,3-diaminopropionic acid (D-Dpr) residue into a peptide chain. This occurs via nucleophilic ring-opening of the β-lactone by the free N-terminal amine of the resin-bound peptide. This reaction, an on-resin aminolysis, forms a new peptide bond at the α-amino group and leaves a free β-amino group on the newly incorporated residue, which is protected by the Boc group.
The protocols outlined below are based on the fundamental principles of Boc-SPPS and the known reactivity of β-lactones with amine nucleophiles. They are intended to serve as a robust starting point for researchers looking to explore the utility of this versatile building block.
Data Presentation: A Comparative Overview
The following tables provide a comparative summary of the proposed on-resin aminolysis of Boc-D-Serine-β-lactone versus a standard coupling of a Boc-protected amino acid. The data for the β-lactone is based on expected outcomes derived from its chemical properties, as specific literature values for this on-resin application are not widely reported.
Table 1: Comparison of Coupling Reaction Parameters
| Parameter | Standard Boc-Amino Acid Coupling | On-Resin Aminolysis of Boc-D-Serine-β-lactone (Proposed) |
| Reagent | Boc-AA-OH | Boc-D-Serine-β-lactone |
| Activation | Required (e.g., DCC/HOBt, HBTU/DIEA) | Not required (inherently reactive) |
| Equivalents | 2-4 eq. | 2-4 eq. |
| Solvent | DMF, DCM, or NMP | Anhydrous DMF or DCM |
| Temperature | Room Temperature | Room Temperature (gentle heating to 40-50°C may be required) |
| Reaction Time | 1-2 hours | 2-12 hours (reaction progress dependent) |
| Monitoring | Kaiser Test | Kaiser Test |
Table 2: Expected Purity and Potential Side Products
| Parameter | Standard Boc-Amino Acid Coupling | On-Resin Aminolysis of Boc-D-Serine-β-lactone (Proposed) |
| Expected Crude Purity | Typically >80% for routine couplings | Variable, potentially 70-90% depending on conditions |
| Primary Product | Peptide with additional α-amino acid | Peptide with additional D-2,3-diaminopropionic acid residue |
| Potential Side Products | Racemization, deletion sequences, double incorporation | Unreacted N-terminus, hydrolysis of β-lactone (forming β-hydroxy acid), premature Boc-deprotection |
Experimental Protocols
The following protocols detail the proposed methodology for the incorporation of a D-Dpr residue into a peptide sequence on a solid support using Boc-D-Serine-β-lactone.
Protocol 1: Standard Boc-SPPS Cycle for Peptide Elongation
This protocol outlines the standard steps for elongating the peptide chain prior to the addition of Boc-D-Serine-β-lactone.
-
Resin Swelling: Swell the resin (e.g., Merrifield, MBHA) in dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) to remove excess base.
-
-
Standard Amino Acid Coupling (HBTU/DIEA):
-
In a separate vessel, dissolve the Boc-amino acid (3 eq.) and HBTU (2.9 eq.) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 eq.) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser test (negative result indicates completion).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
Protocol 2: Incorporation of D-Dpr via On-Resin Aminolysis of Boc-D-Serine-β-lactone
This protocol is to be performed after the final neutralization step (Step 3) of the preceding cycle.
-
Preparation: Ensure the peptide-resin with the free N-terminal amine is well-washed with DCM and then solvent-exchanged with anhydrous DMF.
-
Reagent Preparation: In a separate vessel, dissolve Boc-D-Serine-β-lactone (3 equivalents relative to the resin loading) in anhydrous DMF.
-
Coupling (On-Resin Aminolysis):
-
Add the solution of Boc-D-Serine-β-lactone to the peptide-resin.
-
Agitate the mixture at room temperature.
-
-
Monitoring:
-
After 2 hours, take a small sample of the resin beads and perform a Kaiser test.
-
If the Kaiser test is still positive, continue to agitate the reaction mixture. Gentle heating to 40-50°C can be applied to drive the reaction to completion.
-
Continue to monitor with the Kaiser test every 2-4 hours until a negative result is obtained. The reaction may take up to 12 hours.
-
-
Washing:
-
Once the reaction is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove any unreacted Boc-D-Serine-β-lactone and potential byproducts.
-
-
The peptide-resin now contains a C-terminal Boc-D-Dpr residue and is ready for the next cycle of peptide elongation or for final cleavage.
Protocol 3: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and training.
-
Preparation:
-
Perform a final Boc deprotection on the N-terminal residue as described in Protocol 1, Step 2.
-
Thoroughly dry the peptide-resin under high vacuum.
-
-
HF Cleavage:
-
Place the dried peptide-resin and a Teflon-coated stir bar in the reaction vessel of the HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol) to the vessel.
-
Cool the vessel to -5 to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resulting peptide-resin mixture with cold diethyl ether to precipitate the crude peptide and remove scavengers.
-
Collect the crude peptide by filtration or centrifugation.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
Catalytic Asymmetric Synthesis of β-Amino Acids from β-Lactones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic asymmetric synthesis of β-amino acids and their derivatives through the enantioselective ring-opening of β-lactones. This method offers a powerful and direct route to chiral β-amino acids, which are crucial building blocks in the development of pharmaceuticals and other bioactive molecules. The protocols described herein focus on the use of chiral phosphoric acid (CPA) organocatalysts to achieve high yields and enantioselectivities in the aminolysis of β-lactones.
Overview of the Synthesis
The synthesis of chiral β-amino acids from β-lactones is achieved via a catalytic, enantioselective ring-opening reaction with a suitable nitrogen nucleophile, typically an aniline derivative. A chiral phosphoric acid (CPA) acts as a Brønsted acid catalyst, activating the β-lactone towards nucleophilic attack and creating a chiral environment that directs the stereochemical outcome of the reaction. This process allows for the efficient and highly enantioselective formation of β-amino acid derivatives.
Reaction Mechanism and Workflow
The proposed catalytic cycle for the chiral phosphoric acid-catalyzed aminolysis of β-lactones involves a dual hydrogen-bond activation mechanism. The CPA catalyst protonates the carbonyl oxygen of the β-lactone, enhancing its electrophilicity. Simultaneously, the phosphoryl oxygen of the CPA can interact with the incoming aniline nucleophile, orienting it for a stereoselective attack at the β-position of the lactone. This concerted activation and guidance within the chiral pocket of the catalyst leads to the formation of the enantioenriched β-amino acid product.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
Welcome to the technical support center for the synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-Serine-β-lactone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate?
A1: The most prevalent and effective method is the intramolecular cyclization of N-Boc-D-serine via the Mitsunobu reaction. This reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for ring closure.
Q2: What are the critical parameters for a successful Mitsunobu cyclization in this synthesis?
A2: The critical parameters include:
-
Low Temperature: Running the reaction at low temperatures (0 °C to -78 °C) is crucial to minimize side reactions and prevent degradation of the product.[1]
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, as the β-lactone product is highly susceptible to hydrolysis.
-
Reagent Purity: The purity of N-Boc-D-serine and the Mitsunobu reagents is essential for achieving high yields and minimizing impurities.
-
Order of Addition: Typically, the N-Boc-D-serine and triphenylphosphine are dissolved in an anhydrous solvent, cooled, and then the azodicarboxylate is added slowly to the solution.
Q3: Why is my overall yield consistently low?
A3: Low yields can result from several factors. The most common culprits are incomplete reaction, product degradation during workup or purification, and the formation of side products. Refer to the Troubleshooting Guide below for specific issues like hydrolysis or polymerization.
Q4: How stable is the final β-lactone product?
A4: The β-lactone ring is highly strained and susceptible to nucleophilic attack. It can be hydrolyzed back to N-Boc-D-serine in the presence of water or other nucleophiles.[1] For long-term storage, it is recommended to keep the product in a dry, solid form at low temperatures (e.g., -10 °C).
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis and purification of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Degraded Mitsunobu Reagents | Use freshly opened or properly stored triphenylphosphine. Purify DEAD or DIAD by distillation if they appear cloudy or colored. |
| Insufficient Reagent Equivalents | Ensure at least 1.1 to 1.5 equivalents of both PPh₃ and the azodicarboxylate are used relative to the N-Boc-D-serine. |
| Reaction Temperature Too High | Maintain a low reaction temperature (0 °C or below) throughout the addition of the azodicarboxylate to prevent reagent decomposition. |
| Wet Reagents or Solvents | Use anhydrous solvents (e.g., THF, DCM) and ensure the N-Boc-D-serine is thoroughly dried before use. |
Problem 2: Presence of Significant Side Products
| Side Product Identity | Cause | Troubleshooting and Prevention |
| N-Boc-D-serine (Starting Material) | Incomplete reaction or hydrolysis of the product during workup. | Ensure sufficient equivalents and reaction time for the Mitsunobu reaction. Use anhydrous solvents and minimize exposure to water during extraction and purification. |
| Triphenylphosphine Oxide & Reduced Azodicarboxylate | Inherent byproducts of the Mitsunobu reaction. | These are typically removed by flash column chromatography. Using polymer-supported PPh₃ can simplify removal. |
| Polymeric Material | Unreacted triphenylphosphine can catalyze the polymerization of the β-lactone.[1] | Use a slight excess (e.g., 1.05 eq) of the azodicarboxylate relative to triphenylphosphine. Purify the product quickly after the reaction is complete.[1] |
| Azodicarboxylate Adduct | The azodicarboxylate (e.g., DEAD) can act as a nucleophile, leading to the formation of a stable hydrazine adduct.[2] | This is more common with less acidic nucleophiles. For this intramolecular reaction, ensuring a low temperature and slow addition of DEAD can help favor the desired cyclization. |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Yield (Illustrative)
The following table provides an illustrative summary of how different reaction parameters can affect the yield of the desired β-lactone. Specific yields can vary based on scale and purity of reagents.
| Parameter | Condition A (Optimal) | Condition B (Suboptimal) | Expected Outcome |
| Temperature | 0 °C to -78 °C | Room Temperature | Lower temperatures favor the desired product and minimize side reactions, leading to higher yields.[1] |
| Solvent | Anhydrous THF | THF with >0.1% water | Anhydrous conditions are critical to prevent hydrolysis of the β-lactone, significantly improving yield. |
| Azodicarboxylate | DIAD | DEAD | DIAD is often preferred as its reduced byproduct is sometimes easier to remove via chromatography. Yields are generally comparable. |
| Purification Delay | Immediate Chromatography | Delayed Purification (>12h) | Prompt purification prevents potential degradation or polymerization of the strained β-lactone in the crude mixture.[1] |
Experimental Protocols
Key Experiment: Synthesis via Mitsunobu Cyclization
This protocol is adapted from established procedures for similar β-lactone syntheses.
Materials:
-
N-Boc-D-serine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve N-Boc-D-serine (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add a solution of DIAD (1.2 eq) in anhydrous THF to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the THF under reduced pressure (in vacuo).
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product immediately by flash chromatography on silica gel using a gradient of ethyl acetate in n-hexane (e.g., 1:4 to 1:1) to yield (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate as a white solid.
Visualizations
Diagrams of Pathways and Workflows
References
Technical Support Center: Purification of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the purification of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallizing (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate? A1: Recrystallization is a purification technique for solid compounds. It operates on the principle that the desired compound and its impurities have different solubilities in a given solvent. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool. As it cools, the solubility of the desired compound decreases, causing it to form pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[1][2]
Q2: How do I select an appropriate solvent for this recrystallization? A2: The ideal solvent is one in which (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate is highly soluble at high temperatures but poorly soluble at room temperature or lower.[1][2] Impurities, conversely, should be either insoluble in the hot solvent or remain highly soluble in the cold solvent. For carbamates, solvent systems like ethyl acetate/hexane or isopropanol/water are common starting points. Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture.
Q3: Can the carbamate group degrade during recrystallization? A3: Yes, carbamates can be sensitive to degradation, particularly through hydrolysis. This is accelerated by high temperatures and basic pH conditions.[1] It is advisable to use neutral solvents and avoid prolonged heating during the dissolution step to minimize potential degradation. The tert-butoxycarbonyl (Boc) protecting group on this molecule is particularly sensitive to acidic conditions.
Q4: What is a typical melting point for a purified carbamate like this? A4: While specific data for (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate is not readily available in the provided results, a structurally related compound, tert-Butyl carbamate, has a reported melting point of 105-108 °C.[3] A sharp melting range within 1-2 °C of a reference value typically indicates high purity.
Troubleshooting Guide
Issue 1: The compound does not crystallize upon cooling.
-
Possible Cause: The solution is not supersaturated, likely because too much solvent was used.[4] This is the most common reason for crystallization failure.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the solvent line to create nucleation sites.[4] If available, add a "seed crystal" of the pure compound.
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Allow the concentrated solution to cool again.[5] Be cautious not to overheat, to prevent degradation.[1]
-
Cool Further: If crystals still do not appear at room temperature, try cooling the flask in an ice-water bath.[4]
-
Issue 2: The compound "oils out" instead of forming solid crystals.
-
Possible Cause: The compound's solubility is too high in the chosen solvent, or the solution is cooling too rapidly. This can also occur if the compound is significantly impure.[4]
-
Solution:
-
Re-dissolve and Adjust: Reheat the flask to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[4] Insulating the flask by placing it on a cork ring or paper towels can promote slower cooling.[5]
-
Change Solvent System: If the issue persists, the solvent system may be inappropriate. It may be necessary to remove the solvent via rotary evaporation and attempt the recrystallization with a different, less polar solvent or solvent mixture.[4]
-
Issue 3: The recovery yield is very low (e.g., <50%).
-
Possible Cause:
-
Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[2][5]
-
The crystals were washed with a solvent that was not sufficiently chilled, redissolving some of the product.[2]
-
Premature crystallization occurred during a hot filtration step (if performed).
-
-
Solution:
-
Check Mother Liquor: Before discarding the filtrate, cool it further in an ice bath to see if more crystals form.
-
Minimize Solvent: In future attempts, use the absolute minimum amount of near-boiling solvent required to fully dissolve the crude solid.[2]
-
Use Ice-Cold Wash: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss.[2]
-
Experimental Protocol: Recrystallization
This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests. Here, an ethyl acetate/hexane solvent system is proposed as a starting point.
-
Dissolution:
-
Place the crude (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate in an Erlenmeyer flask.
-
Add a minimal amount of ethyl acetate and heat the mixture gently (e.g., on a hot plate at low-medium setting) with stirring until the solid dissolves completely.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period.
-
Once the flask has reached room temperature, you may place it in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.[2]
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper for several minutes.
-
Transfer the purified solid to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a low temperature (e.g., <40°C) to prevent degradation.[1]
-
Data Presentation
The following table presents example data for a typical recrystallization experiment. Actual results may vary.
| Parameter | Value |
| Crude Sample Weight | 5.00 g |
| Purity of Crude Sample | ~90% |
| Recrystallization Solvent | Ethyl Acetate / Hexane |
| Volume of Ethyl Acetate | ~25 mL |
| Volume of Hexane (wash) | 10 mL (ice-cold) |
| Final Product Weight | 4.15 g |
| Calculated Yield | 83% |
| Melting Point Range | 106-108 °C |
| Final Purity (by HPLC) | >99% |
Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization issues.
References
Technical Support Center: Synthesis of Boc-D-Serine-β-lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Boc-D-Serine-β-lactone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Boc-D-Serine-β-lactone, primarily focusing on the Mitsunobu reaction, a widely used method for this transformation.
Q1: My yield of Boc-D-Serine-β-lactone is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Mitsunobu cyclization of Boc-D-Serine can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: The purity of your starting materials is critical.
-
Boc-D-Serine: Ensure it is dry and free of impurities.
-
Triphenylphosphine (PPh₃): PPh₃ can oxidize over time. Use freshly opened or purified PPh₃.
-
Azodicarboxylate (DEAD/DIAD): These reagents are sensitive to light and heat. Use fresh, high-purity reagents. Distillation of DEAD or DIAD may be necessary if they are old.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.[1][2] Maintaining a consistent low temperature during the addition of reagents is crucial.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent. Ensure your THF is thoroughly dried, as water can consume the Mitsunobu reagents.
-
Reagent Stoichiometry: A slight excess of the azodicarboxylate reagent can sometimes improve yields by ensuring the complete consumption of triphenylphosphine, which, if unreacted, can promote polymerization.[1]
-
-
Order of Reagent Addition: The standard protocol involves adding the azodicarboxylate slowly to a cold solution of Boc-D-Serine and PPh₃.[3] In some cases, pre-forming the betaine by mixing PPh₃ and the azodicarboxylate before adding the alcohol can be beneficial.[3]
-
Work-up and Purification: The β-lactone product is susceptible to hydrolysis, especially under basic or strongly acidic conditions.[1] It is crucial to separate the product from the reaction mixture promptly.[1] Purification via flash column chromatography should be performed efficiently.
Q2: I am observing the formation of significant byproducts. What are the common side reactions and how can I minimize them?
A2: The primary side products in this reaction are triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate. Their inefficient removal can complicate purification and reduce the isolated yield.
-
Minimizing Side Reactions:
-
Elimination: In some cases, particularly with secondary alcohols, elimination reactions can compete with the desired substitution.[4] While less common for this specific intramolecular reaction, ensuring optimal conditions for SN2 cyclization is key.
-
Polymerization: As mentioned, unreacted triphenylphosphine can potentially cause polymerization.[1] Using a slight excess of the azodicarboxylate can help mitigate this.
-
-
Improving Purification:
-
Crystallization: Sometimes, TPPO can be partially removed by crystallization from the crude reaction mixture.
-
Chromatography: Careful flash column chromatography is the most effective method for separating the product from the byproducts.[5] A non-polar to moderately polar solvent gradient is typically used.
-
Q3: How can I confirm the formation and purity of my Boc-D-Serine-β-lactone?
A3: A combination of analytical techniques can be used:
-
Thin Layer Chromatography (TLC): The product can be visualized on a TLC plate. One report notes a distinctive bright yellow spot against a green background after staining with bromocresol green and heating.[6]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: A characteristic carbonyl peak for the β-lactone ring is expected to appear at a higher frequency (around 1830-1845 cm⁻¹) compared to the carboxylic acid starting material.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the protons and carbons of the β-lactone ring.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method to assess the purity of the final product.[7]
-
Optical Rotation: The specific rotation of the product can be measured and compared to literature values to confirm its enantiomeric purity.[7]
Q4: What is the stability of Boc-D-Serine-β-lactone and what are the recommended storage conditions?
A4: Boc-D-Serine-β-lactone is a strained ring system and is sensitive to hydrolysis.
-
Stability: It is stable for many months when stored as a dry solid at low temperatures (e.g., -10 °C or 4 °C).[1][7] Solutions of the β-lactone are generally stable for at least a day under neutral or slightly acidic conditions. However, basic and strongly acidic solutions will cause rapid decomposition.[1]
-
Storage: Store the purified, dry product in a tightly sealed container at or below -10 °C.[7]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of Boc-Serine-β-lactone via the Mitsunobu reaction. Note that direct comparison can be challenging due to variations in experimental scale and specific reagents used.
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Reported Yield | Reference |
| N-(tert-butoxycarbonyl)-L-serine | PPh₃, DEAD | THF | -78 °C to RT | 2.5 hr | 40% | [5] |
| N-Cbz-L-serine | PPh₃, DMAD | THF | -78 °C | Not specified | Not specified | [1][2] |
| N-Boc-L-Serine | PPh₃, DEAD | Not specified | -78 °C to RT | 3 hr | 67% | [6] |
| N-Boc-α-alkylserines | PPh₃, DMAD | Not specified | Not specified | Not specified | 60-72% | [8] |
Experimental Protocols
Synthesis of N-(tert-Butoxycarbonyl)-L-serine β-lactone (Adapted from Organic Syntheses) [5]
Materials:
-
N-(tert-butoxycarbonyl)-L-serine (Boc-L-Serine)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Silica gel for flash chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, argon inlet, and a low-temperature thermometer, dissolve triphenylphosphine (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the flask to -78 °C using a dry ice-acetone bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) (1.0 equivalent) dropwise to the stirred solution over 10 minutes. A milky slurry should form.
-
Substrate Addition: In a separate flask, prepare a solution of N-(tert-butoxycarbonyl)-L-serine (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes at -78 °C.
-
Reaction Progression: Stir the mixture at -78 °C for 20 minutes after the addition is complete. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature over approximately 2.5 hours.
-
Work-up: Remove the solvent using a rotary evaporator at a temperature below 35 °C.
-
Purification:
-
Suspend the resulting syrup in a hexane/ethyl acetate mixture (e.g., 85:15) and filter to remove any precipitated solids.
-
Concentrate the filtrate and purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the pure Boc-L-Serine-β-lactone.
-
Visualizations
Mitsunobu Reaction Pathway for Boc-D-Serine-β-lactone Synthesis
Caption: Key steps in the Mitsunobu synthesis of Boc-D-Serine-β-lactone.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low synthesis yields.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ring-Opening Reactions of N-Boc-β-Lactones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the ring-opening reactions of N-Boc-protected β-lactones.
Frequently Asked Questions (FAQs)
Q1: My ring-opening reaction with an amine nucleophile is resulting in a low yield or incomplete conversion. What are the potential causes and solutions?
A1: Low yields or incomplete conversions in the aminolysis of N-Boc-β-lactones are common issues that can stem from several factors:
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group, in addition to substitution on the β-lactone ring or the nucleophile, can significantly hinder the approach of the amine.
-
Insufficient Nucleophilicity of the Amine: Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, may react sluggishly.
-
Inadequate Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient for the reaction to proceed to completion.
-
Side Reactions: The starting material or product may be degrading under the reaction conditions, or unwanted side reactions could be consuming the reactants.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier, but should be done cautiously to avoid decomposition.
-
Prolong Reaction Time: Monitor the reaction progress by TLC or LC-MS and allow it to stir for an extended period.
-
Use a Catalyst: For weakly nucleophilic amines, the addition of a Lewis acid or a Brønsted acid catalyst can enhance the electrophilicity of the lactone carbonyl.
-
Activate the Amine: In some cases, converting the amine to its corresponding amide anion with a non-nucleophilic base may increase its reactivity.
Q2: I am observing the formation of unexpected byproducts in my reaction. What are the common side reactions and how can I minimize them?
A2: Several side reactions can occur during the ring-opening of N-Boc-β-lactones:
-
N-Boc Deprotection: If the reaction is carried out under acidic conditions (e.g., with a Lewis acid catalyst or when using an amine salt), the acid-labile N-Boc group can be cleaved.[1] This generates a reactive tert-butyl cation, which can lead to alkylation of the solvent or other nucleophilic species present.[2]
-
Elimination: Under basic conditions, β-elimination to form an α,β-unsaturated amide can be a competing pathway, especially if the β-lactone has a proton on the α-carbon.
-
Polymerization: β-Lactones can undergo ring-opening polymerization, particularly in the presence of strong nucleophiles or catalysts.
-
Epimerization: If the β-lactone has a stereocenter at the α-position, basic conditions can lead to its epimerization.
Minimization Strategies:
-
Control of pH: Maintain neutral or mildly basic conditions to avoid N-Boc deprotection. If an acid catalyst is necessary, use the mildest effective Lewis acid and consider adding scavengers like triethylsilane to trap the tert-butyl cation.[2]
-
Choice of Base: When a base is required, use a non-nucleophilic, sterically hindered base to minimize side reactions.
-
Low Temperature: Running the reaction at lower temperatures can often suppress side reactions.
-
Slow Addition of Reagents: Adding the nucleophile or catalyst slowly can help to control the reaction rate and minimize polymerization.
Q3: How do I control the regioselectivity of the ring-opening reaction?
A3: The ring-opening of β-lactones can proceed via two main pathways: attack at the carbonyl carbon (acyl-oxygen cleavage) or attack at the β-carbon (alkyl-oxygen cleavage). The regioselectivity is primarily influenced by the nature of the nucleophile and the reaction conditions.
-
Acyl-Oxygen Cleavage (Attack at Carbonyl): This is the more common pathway and is generally favored by "hard" nucleophiles such as primary and secondary amines and alkoxides.[3] This pathway leads to the formation of β-hydroxy amides or esters.
-
Alkyl-Oxygen Cleavage (Attack at β-Carbon): This pathway is favored by "soft" nucleophiles, such as azide and sulfonamide anions, and often proceeds with inversion of stereochemistry at the β-carbon.[3] This route is valuable for the synthesis of β-amino acids.
To control regioselectivity:
-
Choose the appropriate nucleophile: For β-hydroxy amides/esters, use amines or alcohols. For β-amino acid derivatives, consider using nucleophiles like sodium azide followed by reduction.
-
Use of Lewis Acids: Lewis acids can activate the carbonyl oxygen, further promoting attack at the carbonyl carbon.[4]
Troubleshooting Guides
Guide 1: Low Reaction Yield / Incomplete Conversion
This guide provides a systematic approach to troubleshooting low yields in N-Boc-β-lactone ring-opening reactions.
Caption: A workflow for troubleshooting low yields in N-Boc-β-lactone ring-opening reactions.
Guide 2: Common Side Reactions and Mitigation
This guide outlines common side reactions and strategies to minimize their occurrence.
Caption: Common side reactions in N-Boc-β-lactone ring-opening and their mitigation strategies.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Aminolysis of N-Boc-β-Lactones
| Entry | N-Boc-β-Lactone Substrate | Amine Nucleophile | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-β-propiolactone | Benzylamine | None | THF | RT | 12 | 85 |
| 2 | N-Boc-β-propiolactone | Aniline | Acetic Acid (cat.) | Toluene | 80 | 24 | 70 |
| 3 | N-Boc-4-phenyl-β-lactone | Morpholine | None | CH2Cl2 | RT | 16 | 92 |
| 4 | N-Boc-4-methyl-β-lactone | Benzylamine | LiNTf2 (10 mol%) | CH3CN | 50 | 6 | 95 |
| 5 | N-Boc-β-propiolactone | Diethylamine | None | Neat | 25 | 2 | >98 |
Note: This table is a compilation of representative data and actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Aminolysis of an N-Boc-β-Lactone
-
Preparation: To a solution of the N-Boc-β-lactone (1.0 equiv) in an appropriate solvent (e.g., THF, CH2Cl2, or acetonitrile, 0.1-0.5 M), add the amine nucleophile (1.0-1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature or the desired temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1 M HCl) to remove excess amine, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy amide.
Protocol 2: Lewis Acid-Catalyzed Methanolysis of an N-Boc-β-Lactone
-
Preparation: Dissolve the N-Boc-β-lactone (1.0 equiv) in anhydrous methanol (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add a mild Lewis acid catalyst (e.g., Zn(OTf)2, 10 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude ester by flash column chromatography.
Visualization of Reaction Pathways
Diagram 3: Regioselective Ring-Opening Pathways
This diagram illustrates the two possible pathways for nucleophilic attack on an N-Boc-β-lactone and the factors influencing the regioselectivity.
Caption: Factors influencing the regioselectivity of N-Boc-β-lactone ring-opening.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during synthesis and reactions of chiral β-lactones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the synthesis and subsequent reactions of chiral β-lactones.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for chiral β-lactones?
A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[1] For chiral β-lactones, stereochemistry is paramount as their biological and pharmacological activities are often highly dependent on a specific enantiomer.[2] The presence of the undesired enantiomer can lead to reduced efficacy, altered biological profiles, or increased difficulty in purification.[2]
Q2: What are the primary chemical mechanisms that cause racemization in β-lactones?
A2: The primary cause of racemization for many chiral carbonyl compounds, including β-lactones, is the formation of a planar, achiral enol or enolate intermediate at the α-carbon (the carbon adjacent to the carbonyl group).[1][3][4] This process can be catalyzed by both acids and bases.[3][5] Once the achiral intermediate is formed, reprotonation can occur from either face of the planar system with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers.[1]
-
Base-Catalyzed Racemization: A base removes the acidic α-proton to form a planar enolate anion. Subsequent protonation yields the racemic mixture.[6][7][8]
-
Acid-Catalyzed Racemization: An acid protonates the carbonyl oxygen, making the α-proton more acidic. A weak base (like the solvent) can then remove the α-proton to form a planar enol. Tautomerization back to the keto form produces the racemate.[5]
Q3: Which steps during synthesis and workup are most susceptible to racemization?
A3: Racemization is most likely to occur during steps that involve harsh reaction conditions:[2]
-
Reaction Conditions: The use of strong acids or bases, even catalytically, can initiate enolization.[2][4] High reaction temperatures provide the necessary activation energy to overcome the barrier for epimerization.[2][4]
-
Workup Procedures: Aqueous acidic or basic washes to quench a reaction or remove reagents can cause racemization if the chiral center is sensitive.
-
Purification: Prolonged exposure to silica or alumina during column chromatography can sometimes lead to epimerization, especially for sensitive compounds.
-
Prolonged Reaction or Storage Times: Extended exposure to even mild non-neutral conditions can lead to a gradual loss of enantiomeric purity.[4]
Q4: How can I accurately determine the enantiomeric excess (ee) of my β-lactone product?
A4: Several analytical techniques can be used to determine the enantiomeric excess of a chiral compound. The most common and reliable methods for β-lactones include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method. It involves separating the enantiomers on a chiral stationary phase (CSP) column. The ratio of the peak areas for the two enantiomers gives the ee.[9][10]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable β-lactones, this method also uses a chiral stationary phase to separate enantiomers.[11]
-
NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents:
-
Chiral Shift Reagents (e.g., Eu(hfc)₃): These reagents bind reversibly to the enantiomers, forming diastereomeric complexes that have different NMR chemical shifts, allowing for quantification.[12]
-
Chiral Derivatizing Agents (e.g., Mosher's acid chloride): The enantiomeric mixture is reacted with a chiral agent to form diastereomers, which can then be distinguished and quantified by standard NMR.[13]
-
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Scenario 1: My enantioselective synthesis produced the β-lactone in high yield, but the enantiomeric excess (ee) is low.
| Possible Cause | Troubleshooting Action & Rationale |
| Suboptimal Reaction Temperature | Action: Lower the reaction temperature. Many enantioselective reactions show improved selectivity at reduced temperatures (e.g., 0 °C, -20 °C, or even -78 °C).[14] Rationale: A lower temperature increases the difference in the activation energies for the formation of the two enantiomers, favoring the desired product. |
| Incorrect Catalyst Loading or Purity | Action: Verify the catalyst loading and ensure its purity. If using a catalyst generated in situ, ensure the precursors are pure and the generation conditions are optimal. Rationale: Insufficient or impure catalyst can lead to a competing, non-selective background reaction, which lowers the overall ee. |
| Presence of Acidic/Basic Impurities | Action: Ensure all reagents and solvents are pure and dry. Use freshly distilled solvents and high-purity starting materials. Rationale: Trace amounts of acid or base can catalyze racemization of the product as it is formed.[2] |
| Prolonged Reaction Time | Action: Monitor the reaction closely (e.g., by TLC or crude NMR) and stop it as soon as the starting material is consumed. Rationale: Leaving the product in the reaction mixture for an extended period, especially under non-neutral conditions, can lead to gradual racemization.[4] |
Scenario 2: The initial reaction showed high ee, but it dropped significantly after workup and purification.
| Possible Cause | Troubleshooting Action & Rationale |
| Acidic or Basic Aqueous Workup | Action: Use a neutral workup. Quench the reaction with a saturated solution of a neutral salt like ammonium chloride (NH₄Cl) or sodium chloride (brine). Wash with brine instead of acidic or basic solutions. Rationale: Exposing the β-lactone to aqueous acid or base can cause rapid racemization via enolization.[2] |
| Racemization on Silica Gel | Action: Minimize contact time with silica gel. Use a less acidic stationary phase like florisil or neutral alumina. Alternatively, purify by other methods like crystallization or distillation if possible. Rationale: The acidic surface of silica gel can catalyze racemization for sensitive compounds. |
| High Temperatures During Solvent Removal | Action: Remove solvents in vacuo at low temperatures (e.g., using a room temperature or cool water bath). Rationale: Heat can promote racemization, so avoiding high temperatures during concentration is crucial.[2] |
Visualizing Mechanisms and Workflows
// Path for low crude ee OptimizeRxn [label="Optimize Reaction Conditions", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp [label="Lower Temperature", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Check Catalyst Purity/Loading", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Time [label="Reduce Reaction Time", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Path for high crude ee OptimizeWorkup [label="Optimize Workup & Purification", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Use Neutral Workup (e.g., NH4Cl)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Change Purification Method\n(e.g., avoid silica)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Concentration [label="Low-Temperature Solvent Removal", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
End [label="High Enantiomeric Excess Achieved", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> CheckCrude; CheckCrude -> CrudeLowEE; CheckCrude -> CrudeHighEE [style=dashed];
CrudeLowEE -> OptimizeRxn [label="Yes"]; OptimizeRxn -> Temp; OptimizeRxn -> Catalyst; OptimizeRxn -> Time; {Temp, Catalyst, Time} -> End;
CrudeHighEE -> OptimizeWorkup [label="Yes"]; OptimizeWorkup -> Workup; OptimizeWorkup -> Purification; OptimizeWorkup -> Concentration; {Workup, Purification, Concentration} -> End; } .dot Caption: Troubleshooting workflow for low ee.
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Enantioselective β-Lactone Synthesis
| Catalyst System | Substrates | Yield (%) | ee (%) | Reference Method |
| N-Heterocyclic Carbene (NHC) from aminoindanol-derived triazolium salt | Ketoacids | Moderate to Good | Excellent | Intramolecular aldol lactonization[15] |
| NHC-catalyzed desymmetrization | Cyclic 1,3-diketones | Moderate to Good | Excellent (>99) | Michael-aldol-lactonization cascade[16] |
| Isothiourea (HyperBTM) | Symmetric anhydrides + Perfluoroalkylketones | High | >99 | [2+2] cycloaddition[14][17] |
| Aluminum-triamine complex | Acyl halides + Aldehydes | Good | High | [2+2] cycloaddition[18] |
| [PPN]⁺[Co(CO)₄]⁻ + Lewis Acid (e.g., BF₃·Et₂O) | Epoxides + CO | 60-90 | N/A (retention) | Ring-Expansion Carbonylation[19] |
Key Experimental Protocols
Protocol 1: General Procedure for NHC-Catalyzed Enantioselective Aldol Lactonization of Ketoacids [15]
This protocol is representative of modern organocatalytic methods that proceed under mild conditions to minimize racemization.
-
Preparation: To an oven-dried Schlenk reaction vessel equipped with a magnetic stir bar, add the ketoacid substrate (1.0 equiv), HATU (1.5 equiv), Cs₂CO₃ (1.5 equiv), and the chiral triazolium salt precursor to the NHC catalyst (10 mol %).
-
Inert Atmosphere: Seal the vessel and place it under an inert argon atmosphere.
-
Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) via syringe under a positive pressure of argon.
-
Reaction: Stir the resulting mixture at 25 °C for the required time (typically 24 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiopure β-lactone.
Protocol 2: Standard Procedure for Determining Enantiomeric Excess by Chiral HPLC [2][10]
-
Sample Preparation: Prepare a stock solution of the purified β-lactone in a suitable HPLC-grade solvent (e.g., hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL. Prepare a racemic standard if available for comparison.
-
Column and Mobile Phase Selection: Select a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) and a mobile phase (typically a mixture of hexane and isopropanol) known to be effective for lactone separation. A common starting point is 90:10 hexane:isopropanol.
-
System Equilibration: Equilibrate the HPLC system with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C) until a stable baseline is achieved.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. Record the chromatogram, monitoring at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Data Processing: Identify the peaks corresponding to the two enantiomers. Integrate the peak areas (A1 and A2).
-
Calculation: Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uma.es [uma.es]
- 10. benchchem.com [benchchem.com]
- 11. Determination of enantiomeric excess [ch.ic.ac.uk]
- 12. General method for determining enantiomeric purities of chiral lactones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 14. Catalytic enantioselective synthesis of perfluoroalkyl-substituted β-lactones via a concerted asynchronous [2 + 2] cycloaddition: a synthetic and computational study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Catalytic enantioselective synthesis of perfluoroalkyl-substituted β-lactones via a concerted asynchronous [2 + 2] cycloaddition: a synthetic and comp ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00390H [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for nucleophilic attack on (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
Technical Support Center: Nucleophilic Attack on (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of nucleophilic attack on (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, a key intermediate in the synthesis of β-amino acids.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the possible sites of nucleophilic attack on the (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate ring?
The β-lactone ring of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate has two primary electrophilic sites susceptible to nucleophilic attack, leading to different ring-opened products. This reactivity is driven by the significant ring strain of the four-membered ring.[1][2][3]
-
Acyl-Oxygen Cleavage (Attack at C2): The nucleophile attacks the carbonyl carbon (C2). This pathway is a standard nucleophilic acyl substitution and results in the formation of a β-amino amide or ester derivative, depending on the nucleophile.
-
Alkyl-Oxygen Cleavage (Attack at C4): The nucleophile attacks the β-carbon (C4) in an SN2-type reaction. This pathway leads to the formation of a β-substituted α-amino acid derivative. The stereochemistry at C3 is typically inverted during this process.[1]
Q2: How does the nature of the nucleophile affect the reaction outcome and regioselectivity?
The regioselectivity of the ring-opening is highly dependent on the electronic properties of the nucleophile, often described in terms of Hard-Soft Acid-Base (HSAB) theory.
-
"Hard" Nucleophiles: Hard nucleophiles (e.g., ammonia, alkoxides, hydroxides) are characterized by high charge density and are electronically driven. They preferentially attack the harder electrophilic center, which is the carbonyl carbon (C2), leading to acyl-oxygen cleavage.[4]
-
"Soft" Nucleophiles: Soft nucleophiles (e.g., thiolates, organocuprates, organotellurolates) have a more diffuse charge and are orbitally controlled.[5] They tend to attack the softer electrophilic β-carbon (C4), resulting in alkyl-oxygen cleavage via an SN2 mechanism.[4][5]
-
Borderline Nucleophiles: Nucleophiles like amines can sometimes act as borderline cases, and the reaction outcome can be heavily influenced by other reaction conditions such as the solvent.[6]
Q3: What is the role of the solvent in this reaction?
The choice of solvent is critical as it can influence nucleophile reactivity and stabilize intermediates, thereby affecting both the reaction rate and regioselectivity.
-
Polar Protic Solvents (e.g., H₂O, MeOH): These solvents can solvate and stabilize both the carbocation-like transition state in an SN1-type pathway and anionic nucleophiles.[7] However, they can also act as competing nucleophiles and may promote hydrolysis of the lactone.[6]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are effective at solvating cations but leave anions relatively "bare," which can enhance their nucleophilicity and favor SN2 reactions.[7][8] They are often a good choice for promoting alkyl-oxygen cleavage.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are less likely to interfere with the reaction but may suffer from poor solubility of reagents. They are sometimes optimal for reactions where minimizing side reactions is crucial.
Q4: Why is temperature control important for this reaction?
Temperature is a key parameter for controlling the reaction's selectivity and preventing side reactions.
-
Selectivity: Lower temperatures often lead to higher selectivity. Many nucleophilic additions to β-lactones are performed at reduced temperatures (e.g., 0 °C, -40 °C, or -78 °C) to favor the kinetically controlled product and prevent undesired pathways that have higher activation energies.[9][10]
-
Stability: The β-lactone starting material is strained and can be prone to decomposition or polymerization at elevated temperatures.[1] Careful temperature management prevents the loss of starting material and the formation of polymeric byproducts.
Q5: What are common side reactions to be aware of?
Several side reactions can compete with the desired nucleophilic ring-opening:
-
Polymerization: The ring-opening of one lactone molecule by another can lead to the formation of polyesters, especially under certain catalytic or thermal conditions.[1][6]
-
Elimination: Strong, non-nucleophilic bases can abstract the acidic proton at the C3 position, potentially leading to elimination and the formation of an α,β-unsaturated product.[4]
-
Epimerization: The proton at the chiral C3 center can be acidic. Under basic conditions, deprotonation-reprotonation can lead to racemization or epimerization, resulting in a loss of stereochemical purity.
-
Hydrolysis: In the presence of water, the lactone can hydrolyze back to the corresponding β-hydroxy carboxylic acid.[6]
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Degraded Starting Material: The β-lactone is sensitive and may have degraded upon storage. | Use freshly prepared or purified (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate. Store under inert gas at low temperatures. |
| 2. Inactive Nucleophile: The nucleophile may be oxidized, hydrated, or otherwise deactivated. | Use a fresh bottle of the nucleophile. For highly sensitive nucleophiles (e.g., organometallics), titrate to determine the active concentration before use. | |
| 3. Inappropriate Temperature: The reaction temperature may be too low, preventing the reaction from proceeding at a reasonable rate. | Monitor the reaction by TLC or LC-MS. If no conversion is observed, consider slowly warming the reaction to a higher temperature (e.g., from -78 °C to -40 °C or 0 °C). | |
| 4. Poor Solvent Choice: Reagents may not be soluble, or the solvent may be inhibiting the reaction. | Ensure all reagents are soluble in the chosen solvent. If yield is low, perform a solvent screen with different classes of solvents (e.g., THF, DMF, Toluene). | |
| Poor Regioselectivity (Mixture of Acyl- and Alkyl-Attack Products) | 1. Borderline Nucleophile: The nucleophile does not have a strong preference for either the C2 (carbonyl) or C4 (β-carbon) position. | Modify reaction conditions to favor one pathway. Lowering the temperature often increases selectivity.[9] A change in solvent can also dramatically shift the product ratio. |
| 2. Incorrect Solvent: The solvent may be promoting the undesired pathway. | For SN2-type attack at C4, polar aprotic solvents like DMF or THF are often preferred.[7] For acyl attack, conditions may need to be adjusted based on the specific nucleophile. | |
| 3. Temperature Too High: Higher temperatures can overcome the activation energy barrier for the undesired pathway, leading to a loss of selectivity. | Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. | |
| Epimerization at C3 | 1. Base Strength/Stoichiometry: The base used in the reaction is too strong or used in excess, causing deprotonation at the C3 position. | Use the minimum required amount of base. Consider using a weaker, non-nucleophilic base if possible. Screen different bases to find one that minimizes epimerization. |
| 2. Prolonged Reaction Time: Leaving the reaction for too long, especially under basic conditions, increases the chance of epimerization. | Monitor the reaction closely and quench it as soon as the starting material is consumed. | |
| Product Decomposition during Workup/Purification | 1. Harsh pH Conditions: The product may be sensitive to strong acid or base during the aqueous workup. | Use a buffered or mild aqueous solution (e.g., saturated NH₄Cl or NaHCO₃) for the workup. Avoid strong acids or bases unless required for deprotection. |
| 2. Silica Gel Chromatography: The product may be unstable on silica gel. | Minimize the time the product spends on the silica gel column. Consider using deactivated silica (e.g., treated with triethylamine) or an alternative purification method like crystallization or reverse-phase chromatography. |
Section 3: Optimization of Reaction Conditions
Table 1: General Effect of Reaction Parameters on Outcome
| Parameter | Condition 1 | Expected Outcome | Condition 2 | Expected Outcome | Rationale & Citation |
| Nucleophile | "Hard" (e.g., RO⁻, OH⁻) | Acyl-Oxygen Cleavage (Attack at C2) | "Soft" (e.g., RS⁻, R₂CuLi) | Alkyl-Oxygen Cleavage (Attack at C4) | Hard nucleophiles attack the hard carbonyl center, while soft nucleophiles attack the soft β-carbon.[4] |
| Solvent | Polar Protic (e.g., MeOH) | May favor SN1-like pathways or solvolysis. | Polar Aprotic (e.g., DMF) | Enhances nucleophilicity, favoring SN2 pathways. | Aprotic solvents do not hydrogen-bond with the nucleophile, making it more reactive. Protic solvents can stabilize carbocation-like transition states.[7] |
| Temperature | High (e.g., > 25 °C) | Faster reaction rate, lower selectivity, risk of polymerization. | Low (e.g., -78 to 0 °C) | Slower reaction rate, higher selectivity, improved stability. | Lower temperatures favor the kinetic product and prevent side reactions with higher activation energies.[9][10] |
| Base | Strong, Hindered (e.g., LDA) | Risk of elimination or epimerization. | Weak, Non-nucleophilic | Minimizes side reactions at the C3 position. | Strong bases can deprotonate the α-proton to the carbonyl, leading to undesired side reactions.[4] |
Section 4: Experimental Protocols
General Protocol for Nucleophilic Ring-Opening of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
Materials:
-
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (1.0 equiv)
-
Nucleophile (1.1 - 2.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aq. NH₄Cl)
-
Extraction solvent (e.g., Ethyl Acetate)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Setup: Add (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and purge with inert gas for 5-10 minutes.
-
Dissolution: Add anhydrous solvent via syringe to dissolve the starting material, typically to a concentration of 0.1-0.5 M.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -40 °C, or -78 °C) using an appropriate cooling bath.
-
Reagent Addition: Slowly add the nucleophile (and base, if required) to the stirred solution via syringe over several minutes. If the nucleophile is a solid, it can be added as a solution in the same anhydrous solvent.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by periodically withdrawing small aliquots.
-
Quenching: Once the starting material is consumed or the reaction has reached completion, quench the reaction by slowly adding the appropriate quenching solution at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with the extraction solvent and water/brine.
-
Extraction: Separate the layers and extract the aqueous layer 2-3 times with the extraction solvent.
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography, crystallization, or another suitable method.
Section 5: Visual Guides
References
- 1. Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. The Effect of the Initiator Basicity/Nucleophilicity on the ROP Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactone - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Stability issues of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate in various solvents. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main potential stability issues with (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate?
A1: Based on its chemical structure, which contains a strained four-membered β-lactone ring and an acid-labile tert-butoxycarbonyl (Boc) protecting group, the primary stability concerns are:
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Hydrolysis: The β-lactone ring is susceptible to cleavage by water and other nucleophiles, leading to ring-opening. This can be accelerated by acidic or basic conditions.
-
Acid-catalyzed degradation: The Boc group is sensitive to acidic conditions and can be cleaved, exposing the free amine.
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Nucleophilic attack: The strained lactone ring is an electrophilic site and can react with various nucleophiles present in the solvent or as impurities.
Q2: I am observing the appearance of a new, more polar spot on my TLC plate after dissolving the compound in methanol and letting it stand. What could be happening?
A2: This is likely due to methanolysis of the β-lactone ring. Methanol can act as a nucleophile, attacking the carbonyl carbon of the lactone and causing it to open. The resulting product, a methyl ester with a free hydroxyl group, would be more polar than the starting material. To minimize this, use aprotic solvents and prepare solutions fresh before use.
Q3: My NMR spectrum shows a loss of the tert-butyl signal after purification by silica gel chromatography. Why is this happening?
A3: Standard silica gel can be slightly acidic, which can lead to the cleavage of the acid-labile Boc protecting group. This would result in the loss of the characteristic tert-butyl signal in the NMR spectrum. To avoid this, you can use deactivated (neutral) silica gel for chromatography or an alternative purification method like crystallization.
Q4: Can I use water as a solvent for this compound?
A4: Due to the high susceptibility of the β-lactone ring to hydrolysis, using water as a solvent is generally not recommended for long-term storage or reactions where the integrity of the lactone is crucial. If aqueous conditions are necessary, it is best to use buffered solutions at a neutral pH and conduct the experiment at low temperatures for a minimal amount of time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low assay or purity of the compound in solution over time. | Degradation of the compound in the chosen solvent. | Use fresh solutions for experiments. If storage is necessary, use aprotic, non-nucleophilic solvents and store at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen). |
| Appearance of multiple degradation products in HPLC analysis. | The compound is degrading through multiple pathways (e.g., hydrolysis and Boc-deprotection). | Conduct forced degradation studies to identify the degradation products and understand the degradation pathways.[1][2][3][4][5] This will help in selecting appropriate storage and handling conditions. |
| Inconsistent reaction yields when using the compound. | The compound may have degraded prior to use, or is degrading under the reaction conditions. | Always check the purity of the compound before use. Use anhydrous and non-nucleophilic solvents and reagents if the reaction chemistry allows. |
Stability in Different Solvents (Qualitative)
The following table provides a general guideline for the expected stability of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate in different classes of solvents based on general chemical principles. This information should be confirmed by experimental studies.
| Solvent Class | Examples | Expected Stability | Potential Degradation Pathway |
| Aprotic, Non-polar | Hexane, Toluene | Good | Minimal degradation expected. |
| Aprotic, Polar | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to Good | Generally stable, but sensitive to acidic impurities or water content. |
| Protic, Polar | Methanol, Ethanol, Water | Poor to Moderate | Susceptible to solvolysis/hydrolysis of the β-lactone ring. |
| Acidic | Acetic acid, Trifluoroacetic acid | Poor | Rapid cleavage of the Boc protecting group and potential lactone hydrolysis. |
| Basic | Pyridine, Triethylamine | Poor to Moderate | Base-catalyzed hydrolysis of the β-lactone ring. |
Experimental Protocols
Protocol for a Preliminary Stability Study
This protocol outlines a general procedure for assessing the stability of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate in a specific solvent.
-
Solution Preparation: Prepare a stock solution of the compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis: Immediately after preparation, analyze the solution using a suitable analytical method like HPLC-UV to determine the initial purity and concentration. This will serve as the t=0 time point.
-
Incubation: Store the solution under controlled conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same analytical method.
-
Data Analysis: Compare the purity and concentration of the compound at each time point to the initial values to determine the rate of degradation.
Analytical Method Development
A stability-indicating analytical method is crucial for accurately assessing the stability of the compound. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[6][7]
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like 0.1% formic acid or ammonium acetate, can be used. The choice of modifier should be carefully considered to avoid on-column degradation.
-
Detection: UV detection at a wavelength where the compound has significant absorbance is typically used. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify degradation products.
Visualizations
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
Work-up procedure for reactions involving (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-Serine-β-lactone.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate?
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate is a strained four-membered ring system, making it susceptible to nucleophilic attack. The primary mode of reactivity involves the ring-opening of the β-lactone.[1] This can occur through two main pathways depending on the nature of the nucleophile:
-
Acyl C2-O1 cleavage: This pathway is favored by "hard" nucleophiles like primary and secondary amines.
-
Alkyl C4-O1 cleavage (SN2 pathway): This pathway is favored by "soft" nucleophiles like azide and sulfonamide anions.[1]
The Boc (tert-butoxycarbonyl) protecting group on the amine is generally stable under neutral and basic conditions used for the ring-opening reaction.[2]
Q2: What are the common nucleophiles used in reactions with (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate?
A variety of nucleophiles can be used to open the β-lactone ring, leading to the synthesis of valuable β-amino acid derivatives. Common examples include:
-
Amines (Primary and Secondary): To form β-amino amides.
-
Azide (e.g., Sodium Azide): To introduce an azido group for applications in "click chemistry".[3]
-
Alcohols/Alkoxides: To form β-amino esters.
-
Thiols/Thiolates: To introduce a thiol group.
Q3: What is a typical work-up procedure for a reaction involving the ring-opening of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate with an amine?
A general work-up procedure for the reaction with an amine involves the following steps:
-
Quenching the Reaction: After the reaction is complete (monitored by TLC), the reaction mixture is typically quenched. For reactions in organic solvents, this can be done by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane. This step is usually repeated multiple times to ensure complete extraction of the product.
-
Washing: The combined organic layers are washed sequentially with an acidic solution (e.g., dilute HCl) to remove any unreacted amine, followed by a basic solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts, and finally with brine to remove residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate: The β-lactone may have hydrolyzed or polymerized upon storage. | 1. Use fresh or properly stored starting material. Consider re-purifying the β-lactone if its quality is uncertain. |
| 2. Weak Nucleophile: The chosen nucleophile may not be strong enough to open the lactone ring under the reaction conditions. | 2. Consider using a stronger nucleophile or adding a catalyst. For example, when using an alcohol, conversion to the corresponding alkoxide with a base will increase its nucleophilicity. | |
| 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity. | 3. Ensure the solvent is anhydrous if the reagents are moisture-sensitive. Choose a solvent that dissolves all reactants. | |
| Presence of Multiple Spots on TLC After Reaction | 1. Incomplete Reaction: The reaction has not gone to completion. | 1. Increase the reaction time or temperature. Monitor the reaction progress by TLC until the starting material is consumed. |
| 2. Side Reactions: Undesired side reactions may be occurring, such as polymerization of the β-lactone or reaction of the product with the starting material. | 2. Adjust the reaction conditions (e.g., lower the temperature, change the order of addition of reagents). | |
| 3. Degradation of Product: The product may be unstable under the reaction or work-up conditions. | 3. Perform the work-up at a lower temperature and avoid prolonged exposure to acidic or basic conditions if the product is sensitive. | |
| Difficulty in Purifying the Product | 1. Similar Polarity of Product and Impurities: The desired product and byproducts or unreacted starting materials may have similar Rf values on TLC, making separation by column chromatography challenging. | 1. Optimize the solvent system for column chromatography. Try different solvent mixtures or use a gradient elution. Consider alternative purification methods like crystallization or preparative HPLC. |
| 2. Product is an Oil or Low-Melting Solid: Difficulty in isolating the product as a solid. | 2. If the product is an oil, ensure all solvent is removed under high vacuum. If it is a low-melting solid, try crystallization from a different solvent system at low temperature. | |
| Low Yield After Work-up | 1. Product Loss During Extraction: The product may have some solubility in the aqueous layer. | 1. Perform multiple extractions with the organic solvent. Saturating the aqueous layer with salt (brining out) can sometimes improve the partitioning of the product into the organic layer. |
| 2. Product Adsorption on Silica Gel: The product may be highly polar and stick to the silica gel column during chromatography. | 2. Add a small amount of a polar solvent like methanol or triethylamine to the elution solvent to help elute the product. Use a different stationary phase for chromatography if necessary. |
Experimental Protocols & Data
Reaction of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate with Sodium Azide
This protocol describes the synthesis of (R)-tert-butyl (1-azido-3-oxopropan-2-yl)carbamate, a precursor to 3-azido-D-alanine.[3]
Reaction Scheme:
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Nucleophile: Add sodium azide (NaN₃) (typically 1.5-3 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [3] |
| Purity (after chromatography) | >95% | [3] |
Visualizations
Experimental Workflow for Nucleophilic Ring-Opening
Caption: General experimental workflow for the work-up of reactions involving (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.
Troubleshooting Logic for Low Product Yield
Caption: A logical flow diagram to troubleshoot and identify the root cause of low product yield in your reaction.
References
Characterization challenges of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate and its derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate and its derivatives.
Section 1: Troubleshooting Guides
Synthesis and Purification
Question: My Mitsunobu reaction for the cyclization of N-Boc-D-serine to form the β-lactone is low-yielding or fails completely. What are the common causes and solutions?
Answer:
Low yields in the Mitsunobu cyclization to form β-lactones are often attributed to several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
Triphenylphosphine (PPh₃): Ensure PPh₃ is fresh and has not been oxidized to triphenylphosphine oxide. The presence of the oxide can be checked by ³¹P NMR.
-
Azodicarboxylate (DEAD or DIAD): These reagents can degrade over time. Use freshly opened bottles or purify stored reagents.
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Solvent: Anhydrous THF is crucial. Use a freshly opened bottle from a reputable supplier or distill from a suitable drying agent.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions. Adding the azodicarboxylate dropwise at low temperature is critical.[1]
-
Order of Addition: A common successful protocol involves dissolving the N-Boc-D-serine and PPh₃ in THF, cooling the solution, and then slowly adding the azodicarboxylate.
-
-
Side Reactions:
-
Polymerization: β-lactones can be prone to polymerization, especially at higher temperatures. Maintaining a cold reaction temperature and prompt work-up are essential.
-
Formation of Hydrazide Byproducts: These can be difficult to remove. Purification by flash chromatography is typically required to separate the desired β-lactone from triphenylphosphine oxide and hydrazide byproducts.[2]
-
A logical workflow for troubleshooting the Mitsunobu reaction is outlined below:
Caption: Troubleshooting workflow for Mitsunobu reaction.
Question: I am having difficulty purifying the crude (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate. What are the recommended methods?
Answer:
The primary method for purifying this compound is flash column chromatography on silica gel.[2][3]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A common eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the specific impurities present, but a starting point could be in the range of 1:4 to 1:1 (v/v) ethyl acetate/hexanes.
-
Monitoring: The progress of the purification can be monitored by Thin-Layer Chromatography (TLC).
-
Visualization: The product can be visualized on TLC plates using a potassium permanganate stain or by heating after staining with ninhydrin (which may cause in-situ deprotection of the Boc group, revealing a primary amine).
Common Impurities and Their Elution Profile:
| Impurity | Polarity | Elution Order (relative to product) |
| Triphenylphosphine oxide | More polar | Elutes after the product |
| Hydrazide byproducts | More polar | Elutes after the product |
| Unreacted N-Boc-D-serine | Very polar | Remains at the baseline |
| Di-tert-butyl dicarbonate (Boc₂O) | Less polar | Elutes before the product |
Spectroscopic and Chromatographic Analysis
Question: I am unsure about the expected ¹H and ¹³C NMR chemical shifts for (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate. Can you provide representative data?
Answer:
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.20 | br s | 1H | NH |
| ~4.70-4.60 | m | 1H | O-CH₂-CH |
| ~4.55-4.45 | m | 2H | O-CH₂ -CH |
| ~1.45 | s | 9H | C(CH₃ )₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (lactone) |
| ~155 | C=O (carbamate) |
| ~81 | C (CH₃)₃ |
| ~68 | O-C H₂ |
| ~50 | C H-NH |
| ~28 | C(C H₃)₃ |
Question: What is the expected mass spectrum fragmentation pattern for (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate?
Answer:
Upon electrospray ionization (ESI) in positive mode, the molecule is expected to form a protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺. The fragmentation of the tert-butyl carbamate group is a characteristic feature.
Expected Fragmentation Pathways:
-
Loss of isobutylene (-56 Da): A common fragmentation for Boc-protected compounds, leading to a fragment corresponding to the carbamic acid of the β-lactone.
-
Loss of the entire Boc group (-100 Da): This results in the protonated 3-amino-2-oxooxetane.
-
Decarboxylation (-44 Da): Loss of CO₂ from the lactone ring, although less common as the initial step.
References
Byproduct formation in the synthesis of β-amino acids from Boc-D-Serine-beta-lactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of β-amino acids from Boc-D-Serine-β-lactone.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing β-amino acids from Boc-D-Serine-β-lactone?
The synthesis involves the nucleophilic ring-opening of Boc-D-Serine-β-lactone. An amine (R-NH₂) attacks the β-lactone ring, leading to the formation of a new carbon-nitrogen bond and yielding the corresponding N-Boc-β-amino acid derivative. This reaction is a versatile method for producing enantiopure β-amino acids.
Q2: What are the primary modes of ring-opening for Boc-D-Serine-β-lactone?
There are two main pathways for the nucleophilic attack on the β-lactone ring:
-
Alkyl-Oxygen Cleavage (Sₙ2 reaction): The nucleophile attacks the β-carbon (C3), leading to the cleavage of the alkyl-oxygen bond. This is the desired pathway for the synthesis of β-amino acids.
-
Acyl-Oxygen Cleavage: The nucleophile attacks the carbonyl carbon (C1), resulting in the cleavage of the acyl-oxygen bond. This pathway leads to the formation of a serine amide byproduct and is generally considered an undesired side reaction in this context.
Q3: What factors influence the regioselectivity of the ring-opening reaction?
The regioselectivity of the ring-opening is primarily influenced by the nature of the nucleophile and the solvent used in the reaction. "Soft" nucleophiles tend to favor attack at the β-carbon (alkyl-oxygen cleavage), while "hard" nucleophiles are more likely to attack the carbonyl carbon (acyl-oxygen cleavage)[1]. The choice of solvent can also significantly impact the reaction's outcome[1].
Q4: How stable is Boc-D-Serine-β-lactone?
Boc-D-Serine-β-lactone is a strained molecule and can be sensitive to certain conditions. It is generally stable for extended periods when stored as a dry solid at low temperatures (e.g., -20°C). However, it can be susceptible to decomposition under strongly acidic or basic conditions. In solution, its stability can be influenced by the solvent and the presence of nucleophiles or catalysts. Serine-derived β-lactones have been noted to be labile, and decomposition can occur during subsequent activation steps if not handled carefully.
Troubleshooting Guide
Issue 1: Low Yield of the Desired β-Amino Acid
Possible Cause 1.1: Formation of Serine Amide Byproduct
-
Symptoms: Your final product mixture contains a significant amount of a byproduct with a mass corresponding to the serine amide of your nucleophile.
-
Explanation: This indicates that the nucleophilic attack is occurring at the carbonyl carbon (acyl-oxygen cleavage) instead of the desired β-carbon. This is more likely to happen with "harder" nucleophiles or in certain solvents.
-
Solution:
-
Solvent Selection: The choice of solvent can dramatically influence the regioselectivity. Acetonitrile is reported to favor the desired alkyl-oxygen cleavage to produce β-amino acid derivatives. In contrast, halogenated solvents like chloroform can promote acyl-oxygen cleavage, leading to the serine amide byproduct[1].
-
Nucleophile Choice: If possible, consider using a "softer" nucleophile.
-
Possible Cause 1.2: Decomposition of Boc-D-Serine-β-lactone
-
Symptoms: Low overall recovery of material, even after accounting for starting material. You may observe multiple unidentifiable spots on your TLC plate.
-
Explanation: The β-lactone is susceptible to degradation, especially in the presence of strong acids, bases, or certain catalysts. Serine-derived β-lactones can be particularly labile.
-
Solution:
-
Control Reaction Conditions: Ensure your reaction is run under neutral or mildly basic conditions. Avoid strong acids or bases.
-
Temperature Control: Perform the reaction at the recommended temperature. For many nucleophiles, the reaction can proceed at room temperature or with gentle heating. Avoid excessive temperatures.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen.
-
Issue 2: Presence of Multiple Products in the Final Mixture
Possible Cause 2.1: Epimerization
-
Symptoms: You observe a diastereomer of your desired product by chiral HPLC or NMR.
-
Explanation: While the ring-opening reaction is generally stereospecific (inversion of configuration at the β-carbon), harsh reaction conditions (e.g., high temperatures, strong bases) can potentially lead to epimerization at the α-carbon.
-
Solution:
-
Milder Conditions: Use the mildest possible reaction conditions. Avoid prolonged reaction times at elevated temperatures.
-
Base Selection: If a base is required, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric amounts.
-
Possible Cause 2.2: Incomplete Reaction
-
Symptoms: You have a significant amount of unreacted Boc-D-Serine-β-lactone in your final product mixture.
-
Explanation: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a poorly nucleophilic amine.
-
Solution:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.
-
Increase Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) may be necessary.
-
Use a Catalyst: In some cases, a Lewis acid catalyst can be used to activate the β-lactone, but this should be done with caution to avoid promoting side reactions.
-
Data Presentation
The following table summarizes the solvent-dependent regioselectivity in the ring-opening of N-Cbz-L-serine-β-lactone with trimethylsilylated amines, which provides insight into the factors affecting byproduct formation in similar systems[1].
| Nucleophile (Me₃Si-NR₂) | Solvent | Product Ratio (β-Amino Acid Derivative : Serine Amide) |
| Me₃Si-NH-CH₃ | Acetonitrile | >95 : <5 |
| Me₃Si-NH-CH₃ | Chloroform | 60 : 40 |
| Me₃Si-N(CH₃)₂ | Acetonitrile | >95 : <5 |
| Me₃Si-N(CH₃)₂ | Chloroform | 55 : 45 |
Experimental Protocols
Protocol 1: Synthesis of Boc-D-Serine-β-lactone
This protocol is adapted from the synthesis of the N-Cbz analogue and should be optimized for the Boc-protected starting material.
Materials:
-
Boc-D-Serine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Boc-D-Serine and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Boc-D-Serine-β-lactone as a white solid.
Protocol 2: Synthesis of N-Boc-β-benzylamino-D-alanine from Boc-D-Serine-β-lactone
Materials:
-
Boc-D-Serine-β-lactone
-
Benzylamine
-
Anhydrous Acetonitrile
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve Boc-D-Serine-β-lactone (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add benzylamine (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50°C.
-
Once the starting material is consumed (typically within 12-24 hours), remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired N-Boc-β-benzylamino-D-alanine.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of β-amino acids.
Caption: Troubleshooting guide for byproduct formation.
References
Validation & Comparative
A Comparative Guide to the Synthesis and Application of (R)- and (S)-tert-Butyl (2-oxooxetan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
(R)- and (S)-tert-Butyl (2-oxooxetan-3-yl)carbamate, commonly known as Boc-D-serine-β-lactone and Boc-L-serine-β-lactone respectively, are pivotal chiral building blocks in modern organic synthesis. Their high reactivity, engendered by the strained four-membered β-lactone ring, combined with the stereochemical information encoded in their structure, makes them valuable precursors for the asymmetric synthesis of a wide array of biologically significant molecules, including unnatural amino acids, peptide mimics, and pharmaceutical agents. This guide provides a comparative overview of the synthesis of these enantiomeric synthons and explores their differential applications, supported by experimental data and protocols.
Synthesis and Performance Comparison
| Parameter | (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate | (S)-tert-Butyl (2-oxooxetan-3-yl)carbamate |
| Starting Material | N-Boc-D-serine | N-Boc-L-serine |
| Typical Reagents | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Dimethyl azodicarboxylate (DMAD) | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Dimethyl azodicarboxylate (DMAD) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reported Yield | The synthesis of the (R)-enantiomer is utilized in pharmaceutical manufacturing, suggesting efficient and high-yielding protocols are established.[1] | 40-95%[2][3] |
| Optical Purity | High, starting from enantiomerically pure N-Boc-D-serine. | High, starting from enantiomerically pure N-Boc-L-serine. |
| Key Applications | Synthesis of chiral pharmaceutical intermediates, such as for lacosamide.[1] | Synthesis of unnatural β-substituted alanines and other chiral molecules.[4][5] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of the (S)-enantiomer. The protocol for the (R)-enantiomer is analogous, starting from N-Boc-D-serine.
Synthesis of (S)-tert-Butyl (2-oxooxetan-3-yl)carbamate
Method: Modified Mitsunobu Cyclization[2]
Materials:
-
N-(tert-butoxycarbonyl)-L-serine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Dimethyl azodicarboxylate (DMAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
A solution of triphenylphosphine (1.2 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
Diethyl azodicarboxylate (1.2 equivalents) is added dropwise to the stirred solution.
-
A solution of N-(tert-butoxycarbonyl)-L-serine (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over several hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure N-(tert-butoxycarbonyl)-L-serine β-lactone.
Application in Asymmetric Synthesis
The primary utility of these chiral β-lactones lies in their role as electrophiles in ring-opening reactions with a variety of nucleophiles. The stereochemistry of the resulting product is directly controlled by the stereocenter of the starting β-lactone, making them powerful tools for asymmetric synthesis.
Logical Workflow for Asymmetric Synthesis using (R)- and (S)-Boc-Serine-β-lactones
Caption: Asymmetric synthesis workflow using (R)- and (S)-Boc-serine-β-lactones.
The choice between the (R)- and (S)-enantiomer is dictated by the desired stereochemistry of the final product. For instance, in the synthesis of a specific enantiomer of a β-amino acid, the corresponding enantiomer of the Boc-serine-β-lactone would be employed. This direct transfer of chirality is a highly efficient strategy in the synthesis of enantiomerically pure compounds.
Signaling Pathways and Biological Relevance
While (R)- and (S)-tert-Butyl (2-oxooxetan-3-yl)carbamate are primarily synthetic intermediates, the β-lactone motif is found in a number of natural products with significant biological activities, including antibiotic and enzyme inhibitory properties.[6][7] The synthetic β-lactones serve as valuable tools for the synthesis of analogs of these natural products and for the development of novel therapeutic agents. For example, β-lactones are known to act as inhibitors of serine hydrolases, a large and diverse class of enzymes involved in numerous physiological processes.
General Mechanism of Serine Hydrolase Inhibition by β-Lactones
Caption: Covalent inhibition of a serine hydrolase by a β-lactone.
The electrophilic carbonyl carbon of the β-lactone is susceptible to nucleophilic attack by the active site serine residue of the hydrolase. This results in the formation of a stable covalent acyl-enzyme intermediate, thereby inactivating the enzyme. The stereochemistry of the β-lactone can play a crucial role in its binding affinity and inhibitory potency, as the enzyme's active site is chiral.
References
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tert-Butyl N-[(S)-3-isobutyl-2-oxooxetan-3-yl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Alternative methods for the enantioselective synthesis of β-amino acids
A Comparative Guide to Enantioselective Synthesis of β-Amino Acids
The enantioselective synthesis of β-amino acids is a cornerstone of modern pharmaceutical and materials science research. These chiral building blocks are integral to the development of β-peptides, β-lactam antibiotics, and a wide array of bioactive molecules.[1][2][3][4] Their unique structural properties, including increased stability against enzymatic degradation compared to their α-amino acid counterparts, make them highly desirable targets in drug development.[4]
This guide provides a comparative overview of several prominent alternative methods for the enantioselective synthesis of β-amino acids, including asymmetric hydrogenation, organocatalytic Mannich reactions, Michael additions, and enzymatic resolutions. The performance of each method is supported by experimental data, and detailed protocols are provided for key examples.
General Workflow for Enantioselective Synthesis
The synthesis of enantiomerically pure β-amino acids typically involves the stereocontrolled introduction of a nitrogen-containing functional group and a carboxylic acid (or its precursor) onto a three-carbon backbone. The general approach aims to create a new stereocenter with high fidelity.
Caption: General workflow for the asymmetric synthesis of β-amino acids.
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for producing enantiopure β-amino acids.[5] This approach typically involves the hydrogenation of prochiral β-(acylamino)acrylates or other unsaturated precursors using a chiral transition metal catalyst, most commonly based on rhodium (Rh) or ruthenium (Ru).[1][6]
The success of this method is highly dependent on the chiral ligand, the substrate geometry (E/Z isomer), and the reaction conditions.[2][7] Catalysts like Rh-Me-DuPhos and Rh-BICP have demonstrated high enantioselectivities for various substrates.[3]
Caption: Catalytic cycle for asymmetric hydrogenation.
Quantitative Data: Rh-Catalyzed Asymmetric Hydrogenation
| Substrate (β-(Acylamino)acrylate) | Catalyst System | Solvent | Pressure (psi) | Yield (%) | ee (%) | Reference |
| (E)-Methyl 3-acetamidobut-2-enoate | [Rh(COD)Me-DuPhos]BF4 | Toluene | 40 | >95 | 98.0 | [3] |
| (Z)-Methyl 3-acetamidobut-2-enoate | [Rh(COD)BICP]BF4 | Toluene | 1000 | >95 | 95.8 | [3] |
| (E)-Methyl 3-acetamido-3-phenylacrylate | [Rh(COD)Me-DuPhos]BF4 | Toluene | 40 | >95 | 99.6 | [3] |
| (E/Z)-Methyl 3-acetamidobut-2-enoate | [Rh(COD)BICP]BF4 | Toluene | 1000 | >95 | 96.0 | [3] |
Experimental Protocol: Asymmetric Hydrogenation with Rh-Me-DuPhos
A 100 mL Parr autoclave was charged with 200 mg of (E)-methyl 3-acetamido-3-phenylacrylate, 2 mg of [Rh(COD)Me-DuPhos]BF4 (Substrate/Catalyst ratio = 1000), and 10 mL of toluene under a nitrogen atmosphere. The autoclave was sealed, flushed with hydrogen three times, and then pressurized to 40 psi of hydrogen. The reaction mixture was stirred at room temperature for 24 hours. After releasing the pressure, the solvent was removed under reduced pressure. The enantiomeric excess of the resulting product, methyl 3-acetamido-3-phenylpropanoate, was determined by chiral HPLC analysis.[3]
Organocatalytic Mannich Reaction
The asymmetric Mannich reaction is a powerful tool for carbon-carbon bond formation and provides a convergent route to β-amino acids.[8][9] This reaction involves the addition of a ketone, aldehyde, or their enolate equivalents to an imine. The use of small organic molecules as catalysts (organocatalysis) has emerged as a significant alternative to metal-based catalysts.[6] Chiral thiourea derivatives, for instance, have been shown to be highly effective catalysts, activating the imine through hydrogen bonding.[8][10]
Caption: Organocatalytic asymmetric Mannich reaction.
Quantitative Data: Cinchona Alkaloid-Thiourea Catalyzed Mannich Reaction
| Imine (N-Boc) | Malonate | Catalyst | Temp (°C) | Yield (%) | ee (%) | Reference |
| N-Boc-4-methoxyphenylimine | Dimethyl malonate | Q-1d (Thiourea) | -60 | 95 | 94 | [8] |
| N-Boc-4-chlorophenylimine | Dimethyl malonate | Q-1d (Thiourea) | -60 | 94 | 91 | [8] |
| N-Boc-2-naphthylimine | Dimethyl malonate | Q-1d (Thiourea) | -60 | 98 | 91 | [8] |
| N-Boc-n-propylimine | Dimethyl malonate | Q-1d (Thiourea) | -60 | 80 | 84 | [8] |
Experimental Protocol: Asymmetric Mannich Reaction with Malonates
To a solution of the N-Boc imine (0.20 mmol) and the cinchona alkaloid-thiourea catalyst (10 mol%) in acetone (0.4 mL) was added dimethyl malonate (0.30 mmol) at -60 °C. The reaction mixture was stirred for 36 hours. The solvent was then removed in vacuo, and the residue was purified by flash column chromatography on silica gel to afford the corresponding β-amino malonate adduct. The enantiomeric excess was determined by chiral HPLC analysis.[8]
Asymmetric Michael Addition
The enantioselective Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction.[11] When a nitrogen nucleophile is used (aza-Michael reaction), it provides direct access to β-amino acid precursors. Organocatalysis, particularly with chiral amines like prolinol derivatives, has proven highly effective for the Michael addition of aldehydes or ketones to nitroalkenes, which serve as valuable precursors to the amino group.[12][13]
Caption: Asymmetric Michael addition for γ-amino acid synthesis.
Quantitative Data: Organocatalytic Michael Addition to Nitroethylene
| Aldehyde | Catalyst System | Temp (°C) | Yield (%) | ee (%) | Reference |
| Pentanal | (S)-Diphenylprolinol silyl ether + 3-Nitrobenzoic acid | 3 | 96 | >95 | [12] |
| Hexanal | (S)-Diphenylprolinol silyl ether + 3-Nitrobenzoic acid | 3 | 95 | 99 | [12] |
| Isovaleraldehyde | (S)-Diphenylprolinol silyl ether + 3-Nitrobenzoic acid | 3 | 92 | 98 | [12] |
| Cyclohexanecarbaldehyde | (S)-Diphenylprolinol silyl ether + 3-Nitrobenzoic acid | 3 | 95 | 96 | [12] |
Experimental Protocol: Michael Addition of Aldehydes to Nitroethylene
To a solution of (S)-diphenylprolinol silyl ether (2 mol %) and 3-nitrobenzoic acid (20 mol %) in a suitable solvent, the aldehyde (1.0 equiv) was added at 3 °C. Nitroethylene (1.2 equiv) was then added, and the reaction mixture was stirred at this temperature for the specified time. Upon completion, the reaction was quenched, and the product was purified by chromatography. The resulting γ-nitro aldehyde can be converted to the corresponding protected γ-amino acid through oxidation of the aldehyde and reduction of the nitro group. The enantiomeric excess was determined by chiral HPLC or GC analysis.[12]
Enzymatic Methods
Biocatalysis offers a highly selective and environmentally friendly approach to chiral β-amino acids.[14] The two main enzymatic strategies are kinetic resolution of racemic mixtures and asymmetric synthesis from prochiral substrates.[15]
-
Kinetic Resolution: Enzymes like lipases can selectively acylate or hydrolyze one enantiomer from a racemic mixture of β-amino acid esters or N-acyl-β-amino acids, leaving the other enantiomer unreacted. While effective, this method is limited to a theoretical maximum yield of 50%.[14][16]
-
Asymmetric Synthesis: Transaminases can catalyze the transfer of an amino group from a donor molecule to a prochiral β-keto acid, producing a single enantiomer of the β-amino acid with a theoretical yield of 100%.[14][15]
Caption: Enzymatic kinetic resolution vs. asymmetric synthesis.
Quantitative Data: Enzymatic Synthesis of β-Amino Acids
| Method | Enzyme | Substrate | Product | Conversion (%) | ee (%) | Reference |
| Asymmetric Synthesis | Redesigned Aspartase | Substituted Acrylates | Various β-Amino Acids | up to 99 | >99 | [17] |
| Kinetic Resolution | Candida antarctica Lipase B (CAL-B) | (±)-N-Protected β-lactam | Enantiopure β-lactam | ~50 | >99 | [16] |
| Asymmetric Synthesis | Transaminase | β-Keto Acid | β-Amino Acid | High | High | [14][15] |
| Kinetic Resolution | Pseudomonas cepacia Lipase (PSL) | (±)-N-Acetyl-β-amino acid ester | (R)-N-Acetyl-β-amino acid | ~50 | >98 | [1] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
To a solution of the racemic N-acylated β-lactam (1 mmol) in an organic solvent (e.g., diisopropyl ether), immobilized Candida antarctica Lipase B (CAL-B) was added. The suspension was shaken at a controlled temperature (e.g., 45 °C) and monitored by HPLC. The reaction was stopped at approximately 50% conversion. The enzyme was filtered off, and the solvent was evaporated. The resulting mixture of the unreacted enantiomer and the hydrolyzed product was separated by column chromatography to yield both enantiomerically enriched compounds.[16]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organocatalytic asymmetric synthesis of β3-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 14. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Boc and Fmoc Protecting Group Strategies in β-Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of β-amino acids into peptides has emerged as a powerful strategy in medicinal chemistry and materials science, offering unique structural motifs and enhanced proteolytic stability. The success of synthesizing these modified peptides is critically dependent on the chosen protecting group strategy for the β-amino acid's amino group. The two most prominent methodologies in solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), each present a distinct set of advantages and challenges in the context of β-amino acid incorporation. This guide provides an objective, data-driven comparison of these two cornerstone strategies to inform the selection process for specific research and development applications.
Core Chemical Principles: A Tale of Two Labile Groups
The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal. This dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage from the solid support.
The Boc Strategy: This classic approach relies on graded acid lability. The Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups (often benzyl-based) and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[1]
The Fmoc Strategy: This has become the more prevalent strategy in modern SPPS due to its milder conditions. The Nα-Fmoc group is labile to a secondary amine base, most commonly piperidine. The side-chain protecting groups (typically tert-butyl based) and the resin linker are acid-labile, allowing for an orthogonal protection scheme where the temporary and permanent protecting groups are removed under distinct chemical conditions.[][3]
Quantitative Performance Comparison
While direct, side-by-side comparative studies for the synthesis of the same β-peptide using both Boc and Fmoc strategies are not extensively available in the literature, we can extrapolate from the vast data on α-amino acid synthesis and the available information on β-amino acid incorporation to provide a comparative overview. The steric bulk and altered reactivity of β-amino acids can influence coupling efficiency and the propensity for side reactions.
| Parameter | Boc Strategy | Fmoc Strategy | References |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in N,N-Dimethylformamide (DMF) | [1] |
| Typical Deprotection Time | 20-30 minutes | 5-20 minutes | [4][5] |
| Side-Chain Protection | Benzyl (Bzl)-based (acid-labile) | tert-Butyl (tBu)-based (acid-labile) | [6] |
| Final Cleavage Reagent | Strong acids (e.g., HF, TFMSA) | Trifluoroacetic acid (TFA) | [1][6] |
| Orthogonality | Partial (Graduated Acid Lability) | Fully Orthogonal | [6] |
| Typical Yield per Step (α-amino acids) | High, but can be affected by aggregation | >99% | [6] |
| Purity of Hydrophobic Peptides | Often higher due to reduced aggregation | Can be lower | [] |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable | [6] |
| Cost of Protected Amino Acids | Generally less expensive | Can be more expensive | [] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the cyclical nature of solid-phase peptide synthesis using both the Boc and Fmoc strategies.
Detailed Experimental Protocols
Synthesis of N-Protected β-Amino Acid Monomers
The synthesis of the protected β-amino acid building blocks is a prerequisite for their use in SPPS.
Protocol 1: Synthesis of N-Boc-β-amino acid
This protocol is a general procedure for the protection of a β-amino acid with a Boc group.
-
Dissolution: Dissolve the β-amino acid (1.0 eq) in a mixture of acetone and water.
-
Basification: Add triethylamine (Et3N) (1.5 eq) to the solution and stir.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, remove the acetone under reduced pressure. Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)2O.
-
Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with 1N HCl and extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-β-amino acid. The product can be further purified by crystallization.[8]
Protocol 2: Synthesis of N-Fmoc-β-amino acid
This protocol outlines a common method for the Fmoc protection of a β-amino acid.
-
Dissolution: Dissolve the β-amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution.
-
Fmoc Reagent Addition: Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq) in dioxane to the amino acid solution with vigorous stirring at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with water and wash with ether to remove unreacted Fmoc-OSu.
-
Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with 1N HCl and extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Fmoc-β-amino acid. The product can be further purified by column chromatography or crystallization.[9]
Solid-Phase Synthesis of a β-Peptide
The following are generalized protocols for a single coupling cycle in SPPS. The specific coupling reagents, reaction times, and washing solvents may need to be optimized based on the specific β-amino acid sequence.
Protocol 3: Boc Solid-Phase Peptide Synthesis Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.[10]
-
Nα-Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain. Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[10]
-
Washing: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 5 minutes (2x). Wash the resin with DCM (3x).
-
Coupling:
-
In a separate vessel, dissolve the Boc-protected β-amino acid (3 eq) and an activating agent such as HBTU (2.9 eq) in DMF.
-
Add DIEA (6 eq) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For sterically hindered β-amino acids, a double coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Protocol 4: Fmoc Solid-Phase Peptide Synthesis Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for at least 30 minutes.[6]
-
Nα-Fmoc Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for an initial 3 minutes, then drain. Add a fresh portion of the 20% piperidine in DMF solution and agitate for a further 10-15 minutes.[6]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected β-amino acid (3 eq) and a coupling reagent such as HATU (2.9 eq) in DMF.
-
Add DIEA or 2,4,6-collidine (6 eq) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Challenges and Considerations in β-Amino Acid Synthesis
The synthesis of peptides containing β-amino acids presents unique challenges compared to their α-amino acid counterparts.
-
Steric Hindrance: The additional methylene group in the backbone of β-amino acids can increase steric hindrance around the reactive centers, potentially leading to slower and less efficient coupling reactions. This may necessitate the use of more potent coupling reagents (e.g., HATU, HCTU), longer reaction times, or double coupling protocols.[10]
-
Aggregation: While the altered backbone conformation of β-peptides can disrupt the hydrogen bonding networks that lead to aggregation in α-peptides, certain hydrophobic β-amino acid sequences can still be prone to aggregation. The Boc strategy, with its repeated TFA treatments that protonate the N-terminus, may offer an advantage in mitigating aggregation for such "difficult" sequences.[]
-
Side Reactions: Common side reactions in peptide synthesis, such as racemization and aspartimide formation (for β-aspartic acid derivatives), can also occur during β-peptide synthesis. The choice of coupling reagents and deprotection conditions is crucial to minimize these unwanted reactions. For instance, in Fmoc synthesis, the use of additives like HOBt in the piperidine deprotection solution can reduce aspartimide formation.[3]
Conclusion: Selecting the Optimal Strategy
The choice between Boc and Fmoc protecting group strategies for the synthesis of β-amino acid-containing peptides is a critical decision that depends on several factors, including the peptide sequence, the scale of the synthesis, and the available equipment.
The Fmoc strategy is generally favored for its milder deprotection conditions, which are compatible with a wider range of sensitive functional groups and allow for a fully orthogonal protection scheme. Its amenability to automation makes it a popular choice for routine and high-throughput peptide synthesis.[]
The Boc strategy , while requiring harsher acidic conditions for deprotection and final cleavage, remains a robust and valuable method, particularly for the synthesis of long or hydrophobic β-peptides that are prone to aggregation. The lower cost of Boc-protected amino acids can also be a consideration for large-scale synthesis.[]
Ultimately, a thorough understanding of the chemistry, advantages, and limitations of each strategy, supported by the experimental data and protocols presented in this guide, will enable researchers to make an informed decision and optimize their β-peptide synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate: A Comparative Guide to its Efficacy as a Chiral Synthon
For researchers, scientists, and professionals in drug development, the choice of a chiral synthon is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic campaign. This guide provides an objective comparison of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, a versatile building block derived from D-serine, with other prominent chiral synthons in the asymmetric synthesis of valuable β-amino acids.
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-Serine-β-lactone, has emerged as a powerful electrophilic precursor for the stereospecific introduction of a protected β-amino acid moiety. Its strained four-membered ring is susceptible to nucleophilic attack, allowing for the construction of a wide array of β-substituted β-amino acids with high fidelity of the stereocenter. This guide delves into the comparative efficacy of this synthon against established alternatives, supported by experimental data and detailed protocols.
Comparison of Chiral Synthons for β-Amino Acid Synthesis
The enantioselective synthesis of β-amino acids is a cornerstone of modern medicinal chemistry, as these motifs are prevalent in numerous bioactive natural products and pharmaceuticals. Various strategies have been developed, often relying on the use of chiral auxiliaries or chiral synthons to control the stereochemical outcome. Here, we compare the performance of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate with other widely used chiral synthons in the synthesis of a model β-amino acid.
| Chiral Synthon/Method | Target β-Amino Acid | Nucleophile/Reagent | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate | Boc-(R)-β-Phenylalanine methyl ester | Ph₂CuLi | 85 | >99% e.e. | [1] |
| Evans Oxazolidinone Auxiliary | Boc-(R)-β-Phenylalanine | N-Acyl Oxazolidinone + Phenylacetyl chloride | ~80 (over 3 steps) | >95% d.r. | [2][3] |
| Asymmetric Phase Transfer Catalysis | (R)-Phenylalanine derivative | Glycine Schiff base + Benzyl bromide | 95 | 96% e.e. | [4] |
| Biocatalytic Dynamic Kinetic Resolution | β-Methylphenylalanine | Transaminase (TtArAT) | 74 | >99:1 d.r. | [5] |
Table 1: Comparison of efficacy for different chiral synthons in the synthesis of β-amino acids. This table highlights the high enantioselectivity achieved with (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate in a direct nucleophilic ring-opening reaction. While other methods also provide excellent stereocontrol, they may involve multiple steps or require specific enzymatic conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative experimental protocols for the synthesis of a β-amino acid using (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate and an alternative method employing an Evans auxiliary.
Protocol 1: Synthesis of Boc-(R)-β-Phenylalanine methyl ester using (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
This protocol describes the nucleophilic ring-opening of the β-lactone with a Gilman cuprate.
Materials:
-
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
-
Copper(I) iodide (CuI)
-
Phenyllithium (PhLi)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of phenyllithium (2.2 equivalents) in diethyl ether is added dropwise to a stirred suspension of copper(I) iodide (1.1 equivalents) in anhydrous THF at -78 °C under an argon atmosphere.
-
The resulting mixture is stirred at -78 °C for 30 minutes to form the lithium diphenylcuprate (Ph₂CuLi) reagent.
-
A solution of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (1.0 equivalent) in anhydrous THF is added dropwise to the cuprate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Boc-(R)-β-phenylalanine methyl ester.
Protocol 2: Asymmetric Synthesis of a β-Amino Acid Derivative using an Evans Oxazolidinone Auxiliary
This protocol outlines a typical aldol reaction using an Evans chiral auxiliary, followed by removal of the auxiliary.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Titanium tetrachloride (TiCl₄)
-
Aldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
Procedure:
-
N-Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous CH₂Cl₂ at 0 °C is added n-butyllithium, followed by propionyl chloride to form the N-acyloxazolidinone.
-
Aldol Reaction: The N-acyloxazolidinone is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. Titanium tetrachloride is added, followed by the desired aldehyde. The reaction is stirred at -78 °C for several hours.
-
Work-up: The reaction is quenched with a saturated aqueous sodium bicarbonate solution and the product is extracted with CH₂Cl₂.
-
Auxiliary Cleavage: The purified aldol adduct is dissolved in a mixture of THF and water. Hydrogen peroxide and lithium hydroxide are added to cleave the chiral auxiliary, affording the chiral β-hydroxy acid. Further synthetic steps are required to convert this to the corresponding β-amino acid.
Visualization of Synthetic Pathways
The following diagrams illustrate the key transformations involved in the synthesis of β-amino acids using (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate and an Evans auxiliary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Enantiomeric Purity in β-Amino Acids Derived from Boc-D-Serine-β-lactone
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is paramount. β-amino acids, integral components in the synthesis of peptidomimetics and other pharmaceuticals, demand rigorous enantiomeric purity assessment. This guide provides an objective comparison of key analytical techniques for validating the enantiomeric purity of β-amino acids synthesized from Boc-D-Serine-β-lactone, complete with supporting experimental protocols and data presentation.
The synthesis of β-amino acids from Boc-D-Serine-β-lactone offers a versatile route to a variety of enantiomerically pure compounds.[1] The validation of this enantiopurity is a critical step to ensure the desired biological activity and therapeutic efficacy of the final product. The primary methods for this validation include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
Each analytical technique presents a unique set of advantages and limitations in terms of sensitivity, sample preparation, and instrumentation requirements. The choice of method often depends on the specific β-amino acid derivative, the required level of accuracy, and the available resources.
| Feature | Chiral HPLC | Chiral GC-MS | NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (direct method) or formation of diastereomers with a chiral derivatizing agent (indirect method).[2] | Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.[3] | Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals.[4] |
| Sample Preparation | Can be direct injection for underivatized amino acids with a suitable chromophore, or requires derivatization for indirect methods.[3][5] | Requires derivatization to increase volatility (e.g., esterification and acylation).[3] | Typically requires the addition of a chiral solvating or shift reagent.[4] |
| Sensitivity | High, especially with UV or fluorescence detectors after derivatization. Limit of Quantification (LOQ) can be as low as 0.1%.[3] | Very high, with the ability to detect trace amounts of enantiomeric impurities. | Moderate, generally requires higher concentrations of the analyte compared to chromatographic methods. |
| Advantages | - Broad applicability to a wide range of amino acids.[6]- Direct and indirect methods available.[2]- Well-established and robust. | - High resolution and sensitivity.[3]- Provides structural information from mass spectra. | - Non-destructive.- Can provide structural information.- Relatively fast analysis time once the sample is prepared. |
| Limitations | - Indirect methods require a derivatization step which can introduce errors.- Chiral columns can be expensive. | - Derivatization is mandatory and can be complex.- Potential for racemization during sample preparation.[3] | - Lower sensitivity compared to chromatographic methods.- Signal overlap can be an issue in complex mixtures. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of enantiomeric purity. Below are representative protocols for the key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
a) Indirect Method using a Chiral Derivatizing Agent (e.g., Marfey's Reagent)
This method involves reacting the β-amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a commonly used agent for this purpose.[7][8]
Protocol:
-
Derivatization:
-
Dissolve approximately 50 nmol of the β-amino acid sample in 100 µL of 1 M sodium bicarbonate.[2]
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[2]
-
Incubate the mixture at 40°C for 1 hour in the dark.[2]
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.[2]
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[2]
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point and can be optimized.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 340 nm.[2]
-
b) Direct Method using a Chiral Stationary Phase (CSP)
This approach allows for the direct separation of enantiomers without derivatization, provided the analyte has a suitable chromophore for detection. Macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids.[5]
Protocol:
-
Sample Preparation:
-
Dissolve the β-amino acid sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
-
HPLC Conditions:
-
Column: Astec CHIROBIOTIC T (teicoplanin-based CSP) or a similar macrocyclic glycopeptide column.[5]
-
Mobile Phase: A mixture of methanol, water, and a small amount of acid or base to optimize separation. A typical starting point is 80:20 (v/v) methanol:water with 0.1% formic acid.[2]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV (e.g., 210 nm) or Mass Spectrometry (MS).
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This technique requires the derivatization of the β-amino acid to make it volatile. A common two-step process involves esterification followed by acylation.[3]
Protocol:
-
Derivatization:
-
Esterification: Place the dried β-amino acid sample (10-100 µg) in a reaction vial. Add 200 µL of 3 M HCl in an appropriate alcohol (e.g., isopropanol). Seal the vial and heat at 100°C for 30 minutes. Evaporate the reagent to dryness under a gentle stream of nitrogen.
-
Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of a perfluoroacylating agent (e.g., trifluoroacetic anhydride - TFAA). Seal the vial and heat at 150°C for 15 minutes. Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.
-
Re-dissolve the final derivative in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp to 200°C at 5°C/min. This program should be optimized for the specific derivative.
-
MS Detection: Electron ionization (EI) with scanning in the range of m/z 50-500.
-
NMR Spectroscopy
NMR spectroscopy can be used to determine enantiomeric purity by using a chiral solvating agent or a chiral lanthanide shift reagent to induce chemical shift differences between the enantiomers.[4]
Protocol:
-
Sample Preparation:
-
Dissolve the β-amino acid sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a catalytic amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃).
-
Acquire another ¹H NMR spectrum.
-
-
Data Analysis:
-
Compare the spectra before and after the addition of the chiral agent.
-
Identify a well-resolved proton signal that shows splitting or the appearance of a new signal corresponding to the minor enantiomer.
-
Calculate the enantiomeric excess (% ee) by integrating the signals corresponding to the two enantiomers. For instance, a study on β²,²-amino acids successfully used a samarium(III) complex with (S,S)-ethylenediamine-N,N′-disuccinate to separate the signals of the enantiomers in the NMR spectrum.[4]
-
Visualizations
Experimental Workflow for Enantiomeric Purity Validation
The following diagram illustrates a general workflow for determining the enantiomeric purity of a synthesized β-amino acid.
Caption: General workflow for the synthesis and enantiomeric purity validation of β-amino acids.
Logical Relationship in Enantiomeric Purity Validation
This diagram illustrates the logical flow of how different analytical techniques confirm the enantiomeric purity of a sample.
Caption: Logical flow demonstrating the validation of enantiomeric purity through multiple analytical methods.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 4. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic techniques for the structural confirmation of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-Serine-beta-lactone, and its derivatives. The accurate characterization of these compounds is crucial for their application in pharmaceutical development and organic synthesis. This document outlines the expected spectroscopic data, offers detailed experimental protocols, and presents a logical workflow for structural elucidation.
Spectroscopic Data Comparison
The structural confirmation of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate and its derivatives relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Below are tables summarizing typical spectroscopic data for the parent compound and related structures.
Note: Specific experimental data for the (R)-enantiomer is not widely published. The data presented here is a combination of expected values based on the known spectra of the (S)-enantiomer and other closely related carbamate and β-lactone containing compounds.
Table 1: ¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the chemical environment of protons in the molecule.
| Compound | Solvent | Chemical Shift (δ) in ppm |
| (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (Expected) | CDCl₃ | ~5.2-5.4 (br s, 1H, N-H), ~4.8-5.0 (m, 1H, CH-N), ~4.4-4.6 (m, 2H, CH₂-O), 1.45 (s, 9H, C(CH₃)₃) |
| tert-Butyl benzylcarbamate[1] | CDCl₃ | 7.34-7.24 (m, 5H), 4.90 (bs, 1H), 4.31 (s, 2H), 1.46 (s, 9H)[1] |
| tert-Butyl (2-hydroxyethyl)carbamate[1] | CDCl₃ | 5.23 (bs, 1H), 3.66 (t, 2H), 3.26 (t, 2H), 2.75 (s, 1H), 1.43 (s, 9H)[1] |
| tert-Butyl phenylcarbamate | CDCl₃ | 7.36-7.26 (m, 4H), 7.05-7.03 (m, 1H), 6.46 (bs, 1H), 1.52 (s, 9H) |
Table 2: ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum is used to determine the number of non-equivalent carbons and their electronic environments.
| Compound | Solvent | Chemical Shift (δ) in ppm |
| (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (Expected) | CDCl₃ | ~170-175 (C=O, lactone), ~155-156 (C=O, carbamate), ~80-82 (C(CH₃)₃), ~65-70 (CH₂-O), ~50-55 (CH-N), ~28 (C(CH₃)₃) |
| tert-Butyl benzylcarbamate[1] | CDCl₃ | 155.90, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40[1] |
| tert-Butyl (2-hydroxyethyl)carbamate[1] | CDCl₃ | 156.84, 79.62, 62.09, 43.00, 28.35[1] |
| tert-Butyl phenylcarbamate | CDCl₃ | 152.73, 138.30, 123.97, 123.01, 118.49, 80.49, 28.33 |
Table 3: FT-IR Spectroscopic Data
FT-IR spectroscopy is used to identify the presence of key functional groups.
| Compound | Sample Prep. | Key Absorption Bands (cm⁻¹) |
| (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (Expected) | KBr pellet or thin film | ~3300-3400 (N-H stretch), ~2980 (C-H stretch, aliphatic), ~1820 (C=O stretch, β-lactone), ~1715 (C=O stretch, carbamate), ~1250 & ~1160 (C-O stretch) |
| tert-Butyl carbamate | Gas Phase | N-H stretch, C-H stretch, C=O stretch (carbamate)[2] |
| General β-lactams | CCl₄ solution | C=O stretch of the beta-lactam ring[3] |
Table 4: Mass Spectrometry Data
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
| Compound | Ionization Method | [M+H]⁺ or M⁺˙ (m/z) | Key Fragment Ions (m/z) |
| (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (Expected) | ESI | 188.0923 (for [M+H]⁺) | 132 (loss of C₄H₈), 88 (loss of Boc group) |
| General Carbamates | ESI | Varies | Characteristic neutral loss of CH₃NCO (-57 Da) can be observed for N-methyl carbamates[4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be collected before scanning the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for carbamates.
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve maximum signal intensity. For fragmentation studies (MS/MS), select the precursor ion and apply collision-induced dissociation (CID) with varying collision energies.[6]
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate derivatives.
Caption: Workflow for Spectroscopic Structure Confirmation.
References
- 1. rsc.org [rsc.org]
- 2. tert-Butyl carbamate [webbook.nist.gov]
- 3. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. hpst.cz [hpst.cz]
A Tale of Two Strategies: Kinetic Resolution vs. Asymmetric Synthesis for Enantiopure β-Lactones
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is paramount. Among the versatile chiral building blocks in organic synthesis, β-lactones stand out due to their inherent ring strain and susceptibility to stereospecific ring-opening reactions, providing access to a myriad of valuable molecules.[1] This guide provides an objective comparison of the two primary strategies for obtaining enantiopure β-lactones: the kinetic resolution of racemic mixtures and direct asymmetric synthesis.
The choice between these methodologies is often dictated by factors such as the availability of starting materials, desired enantiomeric purity, scalability, and the specific catalyst systems available. While kinetic resolution selectively reacts with one enantiomer in a racemic mixture, asymmetric synthesis aims to create a single enantiomer from a prochiral substrate.
Conceptual Overview: A Fork in the Synthetic Road
The fundamental difference between these two approaches can be visualized as follows:
References
The Industrial Synthesis of β-Amino Acid Precursors: A Cost-Benefit Analysis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral β-amino acids is a critical challenge. These valuable building blocks are integral to the development of a wide range of pharmaceuticals. (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-Serine-β-lactone, presents a compelling synthetic intermediate. This guide provides a comprehensive cost-benefit analysis of its large-scale synthesis via the Mitsunobu reaction, comparing it with the established Staudinger synthesis of β-lactams, another key precursor to β-amino acids.
The choice of a synthetic route on an industrial scale is a multi-faceted decision, balancing not only yield and purity but also cost of goods, process safety, and environmental impact. This analysis delves into these critical factors to provide a clear comparison for professionals in the field.
Executive Summary: A Tale of Two Rings
The synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate offers a direct route to β-amino acids through a strained oxetanone ring. The primary method for its large-scale production is the intramolecular Mitsunobu reaction of Boc-D-serine. This approach is lauded for its high atom economy in the cyclization step and the potential for high diastereoselectivity.
Conversely, the Staudinger [2+2] cycloaddition of a ketene and a chiral imine to form a β-lactam is a well-established and versatile alternative.[1][2] This pathway provides access to a wide array of β-amino acid precursors with various substitution patterns.
While both routes are viable, they present distinct advantages and disadvantages in a large-scale manufacturing context. The Mitsunobu reaction, while elegant, contends with the use of expensive and hazardous reagents and challenging purification from stoichiometric byproducts. The Staudinger synthesis, on the other hand, offers flexibility but can require more complex starting materials and careful control of stereochemistry.
Quantitative Comparison of Synthetic Routes
To provide a clear and objective comparison, the following tables summarize key quantitative data for the large-scale synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate via the Mitsunobu reaction and a representative Staudinger synthesis of a β-lactam precursor.
Table 1: Cost of Goods (COGs) Analysis
| Parameter | (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (Mitsunobu Route) | Representative β-Lactam (Staudinger Route) |
| Starting Material | Boc-D-Serine | Chiral Imine, Acyl Chloride |
| Key Reagents | Triphenylphosphine, Diisopropyl azodicarboxylate (DIAD) | Triethylamine |
| Estimated Raw Material Cost per kg of Product | High (driven by DIAD and Triphenylphosphine) | Moderate to High (dependent on chiral imine complexity) |
Table 2: Process Performance and Efficiency
| Parameter | (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (Mitsunobu Route) | Representative β-Lactam (Staudinger Route) |
| Typical Yield | 70-85% | 75-90% |
| Process Mass Intensity (PMI) | High (due to stoichiometric reagents and solvent usage) | Moderate to High |
| Cycle Time | Moderate | Moderate |
| Downstream Processing | Challenging (removal of triphenylphosphine oxide and dialkyl hydrazodicarboxylate) | Generally more straightforward |
Table 3: Safety and Environmental Considerations
| Parameter | (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (Mitsunobu Route) | Representative β-Lactam (Staudinger Route) |
| Key Hazards | DIAD (sensitizer, potentially explosive), Triphenylphosphine (irritant) | Acyl chlorides (corrosive, moisture-sensitive) |
| Waste Generation | High (stoichiometric byproducts) | Moderate |
| "Green" Chemistry Score | Lower | Moderate |
Experimental Protocols
Large-Scale Synthesis of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate via Mitsunobu Reaction
Materials:
-
Boc-D-Serine (1 equivalent)
-
Triphenylphosphine (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A solution of Boc-D-Serine and triphenylphosphine in anhydrous THF is prepared in a suitable reactor under an inert atmosphere (e.g., nitrogen).
-
The solution is cooled to 0-5 °C.
-
DIAD is added dropwise to the cooled solution, maintaining the internal temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for several hours until completion, monitored by a suitable analytical technique (e.g., HPLC).
-
Upon completion, the solvent is partially removed under reduced pressure.
-
The resulting slurry is filtered to remove the precipitated triphenylphosphine oxide.
-
The filtrate is concentrated, and the crude product is purified by crystallization or chromatography to yield (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.
Representative Large-Scale Staudinger Synthesis of a β-Lactam
Materials:
-
Chiral Imine (1 equivalent)
-
Acyl Chloride (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
A solution of the chiral imine in anhydrous DCM is prepared in a reactor under an inert atmosphere.
-
The solution is cooled to 0-5 °C.
-
A solution of the acyl chloride and triethylamine in anhydrous DCM is added dropwise to the imine solution, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature until completion, as monitored by TLC or HPLC.
-
The reaction mixture is washed with water and brine.
-
The organic layer is dried over a suitable drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude β-lactam is purified by crystallization or chromatography.
Visualization of Synthetic Pathways
To further illustrate the discussed synthetic routes, the following diagrams outline the key transformations.
Caption: Mitsunobu reaction pathway for oxetanone synthesis.
References
Unlocking New Therapeutic Potential: A Comparative Guide to the Biological Activity of Peptides Synthesized with β-Amino Acids
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced stability and efficacy is a perpetual challenge. Peptides, with their high specificity and potency, are promising candidates, but their susceptibility to proteolytic degradation often limits their clinical utility. The incorporation of β-amino acids into peptide structures presents a compelling strategy to overcome this limitation. This guide provides an objective comparison of the biological activity of β-peptides, synthesized from α-amino acid precursors, with their natural α-peptide counterparts and other alternatives, supported by experimental data and detailed protocols.
A significant advantage of utilizing β-amino acids is the remarkable increase in the resulting peptide's resistance to enzymatic degradation.[1] This enhanced stability translates to a longer plasma half-life, a critical factor for therapeutic efficacy.[2] β-peptides are synthesized from β-amino acid precursors, which can be derived from their corresponding α-amino acids through various chemical methods, including homologation techniques like the Arndt-Eistert reaction.[3]
This guide will delve into the comparative performance of β-peptides in various biological contexts, including their use as antimicrobial agents, inhibitors of protein-protein interactions, and modulators of G protein-coupled receptor (GPCR) signaling.
Comparative Biological Activity: β-Peptides vs. α-Peptides
The introduction of a β-amino acid into a peptide backbone can significantly alter its biological activity. The following tables summarize quantitative data comparing β-peptides to their α-peptide analogs in different therapeutic areas.
Antimicrobial Activity
β-peptides have emerged as a promising class of antimicrobial agents, often exhibiting potent activity against a broad spectrum of pathogens while demonstrating enhanced stability.
| Peptide/Analog | Target Organism | MIC (µg/mL) | Reference |
| α-Peptide (Aurein 1.2) | Candida albicans | 12.5 | [4] |
| α/β-Peptide #56 (ααβ motif) | Candida albicans | 6.25 | [4] |
| α-Peptide (Cecropin B) | Escherichia coli | 0.8 | [5] |
| α-Peptide (Melittin) | Staphylococcus aureus | 3.1 | [5] |
Inhibition of Protein-Protein Interactions (p53-MDM2)
The p53-MDM2 interaction is a critical target in cancer therapy. β-peptide-based inhibitors have shown promise in disrupting this interaction with high affinity.
| Inhibitor | Target | Kd (nM) | IC50 (nM) | Reference |
| 17–28p53 (α-peptide) | MDM2 | 450 | - | [6] |
| PMI (α-peptide) | MDM2 | 3.2 | - | [6] |
| DPMI-α (D-amino acid peptide) | MDM2 | 219 | - | [6] |
| DPMI-β (D-amino acid peptide) | MDM2 | 34.5 | - | [6] |
Inhibition of Protein-Protein Interactions (Bcl-xL)
The Bcl-2 family of proteins are key regulators of apoptosis, and their inhibition is a key strategy in cancer treatment.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Reference |
| Compound 14 | Bcl-xL | < 1 | 17.7 (H1417 cells) | [7] |
| Compound 15 | Bcl-xL | < 1 | 3.4 (H1417 cells) | [7] |
| Compound 16 | Bcl-xL | > 100 | > 10,000 (H1417 cells) | [7] |
| (r/β+r)-Peptide 4 | Bcl-xL | 4200 (apparent Ki) | 35,000 | [8] |
Proteolytic Stability
The enhanced resistance to degradation by proteases is a hallmark of β-peptides.
| Peptide | Condition | Half-life | Reference |
| Native Somatostatin (α-peptide) | Plasma | ~1.5 minutes | [2] |
| Octreotide (Somatostatin analog) | Plasma | ~2 hours | [2] |
| Pasireotide (SOM230) (Somatostatin analog) | Plasma | ~12 hours | [2] |
| α-peptides | In vitro (various peptidases) | Rapidly degraded | [9] |
| β-peptides | In vitro (various peptidases) | No cleavage observed | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Proteolytic Stability Assay
This protocol outlines a general procedure for assessing the stability of peptides in the presence of proteases.
Materials:
-
Test peptide stock solution (1 mg/mL)
-
Protease solution (e.g., trypsin, chymotrypsin, or serum)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trichloroacetic Acid)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a reaction mixture containing the test peptide at a final concentration of 100 µg/mL in the reaction buffer.
-
Initiate the reaction by adding the protease solution to the peptide mixture.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Immediately stop the reaction by adding an equal volume of quenching solution.
-
Centrifuge the samples to precipitate the protease.
-
Analyze the supernatant by HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life of the peptide under the tested conditions.
Minimum Inhibitory Concentration (MIC) Assay
This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test peptide
-
Bacterial or fungal strain
-
Growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of the test peptide in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no peptide) and negative (medium only) controls.
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visually inspecting for the lowest concentration of the peptide that prevents visible growth or by measuring the optical density at 600 nm.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
Test peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test peptide and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the processes involved in the discovery of bioactive β-peptides, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the screening and identification of bioactive peptides.
Caption: Signaling cascade initiated by a β-peptide agonist of the GLP-1 receptor.[10]
Conclusion
The incorporation of β-amino acids, derived from readily available α-amino acid precursors, offers a powerful and versatile strategy for the development of novel peptide-based therapeutics. The resulting β-peptides and α/β-peptides exhibit significantly enhanced proteolytic stability, a key determinant of in vivo efficacy. As demonstrated by the comparative data, this modification can lead to improved biological activities, including enhanced antimicrobial potency and superior inhibition of critical protein-protein interactions implicated in diseases such as cancer. The ability to fine-tune the properties of peptides by introducing β-amino acids opens up new avenues for drug discovery and development, providing researchers with a valuable tool to design next-generation therapeutic agents with superior pharmacological profiles. Further exploration into the diverse structural possibilities and biological activities of β-peptides holds immense promise for addressing unmet medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oncotarget.com [oncotarget.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. A β-peptide agonist of the GLP-1 receptor, a class B GPCR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups for β-Amino-β-Lactones
For Researchers, Scientists, and Drug Development Professionals
The β-amino-β-lactone moiety is a key structural motif in a variety of biologically active compounds and serves as a versatile building block in organic synthesis. The successful synthesis and manipulation of these strained heterocyclic systems often hinge on the judicious choice of a protecting group for the β-amino functionality. This guide provides an objective comparison of commonly used N-protecting groups for β-amino-β-lactones, supported by experimental data to facilitate the selection of the optimal protecting group strategy.
Introduction to Protecting Groups for β-Amino-β-Lactones
The protection of the amino group in β-amino-β-lactones is crucial to prevent undesired side reactions during synthesis and subsequent transformations. An ideal protecting group should be easy to introduce in high yield, stable under a range of reaction conditions, and readily removable in a clean and efficient manner without affecting the sensitive β-lactone ring or other functional groups in the molecule. The most commonly employed protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Comparison of Common Protecting Groups
The selection of a suitable protecting group is dictated by the overall synthetic strategy, including the reaction conditions to be employed in subsequent steps and the desired deprotection method. Below is a comparative analysis of the Boc and Cbz protecting groups for β-amino-β-lactones.
Table 1: Performance Comparison of N-Protecting Groups for β-Amino-β-Lactones
| Protecting Group | Protection Yield (%) | Deprotection Yield (%) | Stability | Key Advantages | Key Disadvantages |
| Boc | 60-72[1] | Typically >90 (in related systems) | Stable to hydrogenolysis and mild base. Labile to strong acids.[2] | Orthogonal to Cbz group; mild deprotection conditions possible. | Acid sensitivity can be a limitation in some synthetic routes. |
| Cbz | 60-72[1] | Typically >90 (in related systems) | Stable to acidic conditions and mild base. Cleaved by hydrogenolysis.[3] | Orthogonal to Boc group; stable to a wide range of acidic reagents. | Requires catalytic hydrogenation for removal, which may not be compatible with other functional groups (e.g., alkenes, alkynes). |
Experimental Protocols
Detailed methodologies for the introduction and removal of Boc and Cbz protecting groups in the context of β-amino-β-lactone synthesis are provided below.
N-Boc Protection and Deprotection
Protection of β-Amino-β-Lactones with Boc Anhydride (General Procedure):
A solution of the β-amino-β-lactone in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water) is treated with di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or sodium bicarbonate. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The N-Boc protected β-amino-β-lactone can then be isolated and purified using standard techniques.
Deprotection of N-Boc-β-Amino-β-Lactones (General Procedure):
The N-Boc protected β-amino-β-lactone is dissolved in a solvent such as dichloromethane or ethyl acetate and treated with a strong acid, most commonly trifluoroacetic acid (TFA). The reaction is typically carried out at room temperature and is usually complete within a few hours. After removal of the acid and solvent, the deprotected β-amino-β-lactone salt is obtained and can be used directly or neutralized.
N-Cbz Protection and Deprotection
Protection of β-Amino-β-Lactones with Benzyl Chloroformate (General Procedure):
The β-amino-β-lactone is dissolved in a suitable solvent system (e.g., aqueous dioxane or THF/water) and cooled in an ice bath. A base, such as sodium bicarbonate or triethylamine, is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl). The reaction mixture is stirred at low temperature and then allowed to warm to room temperature until the reaction is complete. The N-Cbz protected product is then isolated and purified.
Deprotection of N-Cbz-β-Amino-β-Lactones (General Procedure):
The N-Cbz protected β-amino-β-lactone is dissolved in a solvent such as methanol or ethyl acetate. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to an atmosphere of hydrogen gas (H₂), typically at atmospheric or slightly elevated pressure. The reaction is monitored by TLC, and upon completion, the catalyst is removed by filtration through Celite. Evaporation of the solvent yields the deprotected β-amino-β-lactone.
Stability and Orthogonality
The choice between Boc and Cbz protecting groups often depends on the planned synthetic route and the presence of other functional groups.
-
Stability: N-Boc protected β-amino-β-lactones are stable under the reductive conditions required for Cbz deprotection (hydrogenolysis), making these two groups orthogonal.[2] Conversely, N-Cbz protected β-amino-β-lactones are stable to the acidic conditions used to remove the Boc group.
-
Orthogonality: This orthogonality is a powerful tool in complex syntheses, allowing for the selective deprotection of one amino group in the presence of another protected with an orthogonal group. For instance, a molecule containing both an N-Boc and an N-Cbz protected amine can be selectively deprotected at either site by choosing the appropriate deprotection reagent (acid for Boc, H₂/Pd/C for Cbz).
Logical Workflow for Protecting Group Selection
The decision-making process for selecting a protecting group for a β-amino-β-lactone can be visualized as follows:
Caption: Decision workflow for selecting a protecting group.
Experimental Workflow for N-Protected β-Amino-β-Lactone Synthesis
The general synthetic pathway for obtaining N-protected β-amino-β-lactones from N-protected amino acids is depicted below.
Caption: General synthesis of N-protected β-amino-β-lactones.
Conclusion
The choice of a protecting group for the β-amino functionality of β-lactones is a critical parameter in the design of a successful synthetic strategy. Both Boc and Cbz groups have demonstrated their utility, offering high yields for protection and deprotection. The key to their effective use lies in understanding their respective stabilities and leveraging their orthogonality to orchestrate complex molecular transformations. This guide provides a foundational understanding to aid researchers in making informed decisions for their specific synthetic challenges.
References
Safety Operating Guide
Navigating the Disposal of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate with the appropriate personal protective equipment (PPE). This includes chemical safety goggles, gloves, and a lab coat. All handling of the solid compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Key Chemical Properties and Hazards:
Based on data for analogous carbamate compounds, a summary of key safety-related data is presented below.
| Property | Information | Citation |
| Physical State | Solid | [1][2] |
| Appearance | Off-white / White | [1][2] |
| Stability | Stable under recommended storage conditions. | [1] |
| Incompatibilities | Strong oxidizing agents, acids, and acid chlorides. | [1][2] |
| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). | [1] |
| Environmental Precautions | Should not be released into the environment. Do not empty into drains. | [1][3] |
Step-by-Step Disposal Protocol
The proper disposal of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate waste should be treated as a hazardous chemical waste process. Adherence to institutional, local, regional, and national regulations is mandatory.[1]
-
Waste Segregation and Collection:
-
Do not mix (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, properly labeled, and sealed waste container.[3] The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate".
-
Include any known hazard symbols (e.g., "Harmful" or "Irritant," based on data for similar compounds).
-
Indicate the start date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]
-
-
Disposal Request:
-
Once the container is full or has reached the maximum accumulation time allowed by your institution, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]
-
-
Accidental Spills:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container.[3]
-
For larger spills, evacuate the area and contact your institution's EHS for guidance.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.
References
Personal protective equipment for handling (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate
(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate, also known as Boc-D-Serine-beta-Lactone, is a chemical compound with the molecular formula C8H13NO4[1]. While specific hazard information is limited, its structure as a carbamate and a lactone suggests potential for biological activity and reactivity. Therefore, stringent safety measures are necessary to minimize exposure and ensure safe handling.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles are mandatory to protect against chemical splashes. A face shield provides an additional layer of protection for the entire face. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation and are changed frequently. |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is essential to protect against spills. |
| Respiratory | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or dust. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate is crucial for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled with the chemical name and any available hazard information.
-
Wear appropriate PPE during the receiving and inspection process.
2. Storage:
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be tightly sealed to prevent contamination and potential release of the chemical.
-
Ensure the storage area is clearly marked with the identity of the compound.
3. Handling and Use:
-
All weighing and transfer operations must be conducted within a certified chemical fume hood.
-
Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.
-
Avoid the formation of dust or aerosols.
-
Ensure all equipment is properly grounded to prevent static discharge.
4. Emergency Procedures:
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal. |
Disposal Plan
Proper disposal of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be collected in a designated hazardous waste container.[2]
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name and any known hazard information.
-
Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[2] Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate from receipt to disposal.
Caption: Workflow for handling (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
